molecular formula C11H20N2O2 B144059 (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-45-5

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Cat. No.: B144059
CAS No.: 127199-45-5
M. Wt: 212.29 g/mol
InChI Key: CGEBPOMWRHSMLI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBPOMWRHSMLI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438560
Record name tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-45-5
Record name Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127199-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Applications of Boc-(S)-5-azaspiro[2.4]heptan-7-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-5-azaspiro[2.4]heptan-7-amine and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. The unique spirocyclic scaffold imparts conformational rigidity and three-dimensional complexity to molecules, making it a valuable component in the design of novel therapeutics. This technical guide provides an in-depth overview of the primary applications of this versatile intermediate, focusing on its role in the development of antiviral agents, antibacterial compounds, and orexin receptor antagonists. The guide includes a summary of relevant quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Applications of the 5-Azaspiro[2.4]heptane Scaffold

The 5-azaspiro[2.4]heptane moiety is a proline analogue that introduces specific conformational constraints into peptide chains, a property that is critical for enhancing biological activity.[1] Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.

Antiviral Therapy: Hepatitis C Virus (HCV) NS5A Inhibitors

A primary and well-established application of Boc-(S)-5-azaspiro[2.4]heptan-7-amine is as a key intermediate in the synthesis of Ledipasvir, a potent direct-acting antiviral agent for the treatment of Hepatitis C.[1][2][3] Ledipasvir is a cornerstone of several combination therapies for chronic HCV infection.[4][5][6]

Mechanism of Action: Ledipasvir targets the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[4][7][8] By binding to NS5A, Ledipasvir disrupts its function, thereby inhibiting the formation of the viral replication complex.[8]

Quantitative Data: Potency of Ledipasvir

GenotypeEC50 (nM)Assay System
1a0.031Full-length replicon
1b0.004Full-length replicon
1a (clinical isolates)0.02 (median)Chimeric replicons
1b (clinical isolates)0.006 (median)Chimeric replicons
4 (various subtypes)0.002 - 0.16 (median)Chimeric replicons
Data sourced from Drugs.com prescribing information for Ledipasvir/Sofosbuvir.[4]

Experimental Protocol: HCV Replicon Assay (Luciferase-Based)

This assay is used to determine the in vitro antiviral activity of compounds like Ledipasvir by measuring the inhibition of HCV RNA replication.

  • Cell Culture: Huh-7 human hepatoma cells, which are permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Replicon RNA Transcription and Electroporation: In vitro transcribed HCV replicon RNA, which contains a luciferase reporter gene, is introduced into Huh-7 cells via electroporation.[9]

  • Cell Seeding and Compound Treatment: Following electroporation, the cells are seeded into 96-well plates.[9] After a brief recovery period, the cells are treated with serial dilutions of the test compound (e.g., Ledipasvir).

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a 5% CO2 environment to allow for viral replication and protein expression.[10]

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase assay substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[9]

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.[9]

HCV NS5A Replication Complex and Inhibition by Ledipasvir

HCV NS5A Replication Complex cluster_host Host Cell Cytoplasm HCV_RNA HCV RNA Replication_Complex Replication Complex (on ER membrane) HCV_RNA->Replication_Complex Translation & Polyprotein Processing NS5A NS5A Replication_Complex->NS5A NS5B NS5B (RNA Polymerase) Replication_Complex->NS5B Other_NS_Proteins Other NS Proteins Replication_Complex->Other_NS_Proteins New_HCV_RNA New HCV RNA NS5A->New_HCV_RNA Essential for Replication NS5B->New_HCV_RNA RNA Synthesis Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits Function

Caption: Ledipasvir inhibits HCV replication by targeting the NS5A protein.

Antibacterial Agents: Quinolone Derivatives

The 5-azaspiro[2.4]heptane scaffold has been incorporated into the C-7 position of quinolone antibiotics to develop novel agents with potent activity against a broad spectrum of bacteria, including drug-resistant strains.

Mechanism of Action: Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and cell death.[13]

Quantitative Data: In Vitro Antibacterial Activity of a 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl)-quinolone derivative (Compound 24)

Bacterial StrainMIC (mg/L)
S. pneumoniae (4 strains)< 0.001 - 0.03
S. pyogenes (2 strains)< 0.001 - 0.03
S. aureus (3 strains)< 0.001 - 0.03
Enterococci (2 strains)< 0.001 - 0.03
Gram-negative organisms (6 strains)0.01 - 1
Data from a study on novel quinolone derivatives.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.[16]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[16]

  • Controls: Positive (broth and bacteria, no compound) and negative (broth only) controls are included.[16]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[17]

Mechanism of Action of Quinolone Antibiotics

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone (with 5-azaspiro[2.4]heptane) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Positive Supercoils DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Blocks Progression Decatenated_DNA Decatenated DNA Topo_IV->Decatenated_DNA Decatenation Topo_IV->DNA_Replication_Fork Blocks Progression Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Negative Supercoiling Supercoiled_DNA->DNA_Gyrase Replicated_DNA Replicated Daughter DNA Replicated_DNA->Topo_IV Cell_Death Bacterial Cell Death DNA_Replication_Fork->Cell_Death Leads to

Caption: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV.

Orexin Receptor Antagonists for Neurological Disorders

The 5-azaspiro[2.4]heptane scaffold has been utilized in the discovery of potent dual orexin 1 and orexin 2 receptor antagonists.[18][19] Orexin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating sleep-wake cycles, appetite, and reward pathways.[2][20] Antagonists of these receptors are being investigated for the treatment of insomnia and other neurological disorders.[21]

Mechanism of Action: Orexin antagonists competitively block the binding of the neuropeptides orexin-A and orexin-B to the OX1 and OX2 receptors.[2][22] This inhibition of orexin signaling leads to a decrease in arousal and promotion of sleep.

Quantitative Data: Binding Affinity of an Orexin Receptor Antagonist (Almorexant)

ReceptorParameterValue (nM)Assay Method
OX1RK_d1.3Radioligand Binding
OX1RIC5013Intracellular Ca2+ Mobilization
OX2RK_d0.17Radioligand Binding
OX2RIC508Intracellular Ca2+ Mobilization
Data for Almorexant, a representative dual orexin receptor antagonist.[23]

Experimental Protocol: Orexin Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the orexin receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) engineered to express human OX1 or OX2 receptors.[23]

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [3H]Almorexant) and varying concentrations of the unlabeled test compound.[23]

  • Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[23]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[23]

  • Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[23]

Orexin Receptor Signaling Pathway

Orexin_Signaling cluster_neuron Postsynaptic Neuron Orexin_A_B Orexin-A / Orexin-B OXR1_2 OX1R / OX2R (GPCR) Orexin_A_B->OXR1_2 Binds to Gq Gq OXR1_2->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Neuronal_Excitation Neuronal Excitation (Arousal, Wakefulness) Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation Orexin_Antagonist Orexin Antagonist (with 5-azaspiro[2.4]heptane) Orexin_Antagonist->OXR1_2 Blocks Binding

Caption: Orexin antagonists block the Gq-coupled signaling cascade.

Conclusion

Boc-(S)-5-azaspiro[2.4]heptan-7-amine is a high-value chiral building block with proven applications in the development of therapeutics for a range of diseases. Its unique structural features contribute to the high potency and favorable pharmacological properties of the resulting drug molecules. The examples of Ledipasvir, novel quinolone antibacterials, and orexin receptor antagonists highlight the significant impact of this scaffold in contemporary drug discovery and development. Further exploration of this and related spirocyclic systems is likely to yield new and improved therapeutic agents in the future.

References

Navigating Chemical Identities: A Technical Guide to CAS 127199-45-5 and 1-O-hexyl-2,3,5-trimethylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical structure and stereochemistry of CAS 127199-45-5. It is crucial to note that the topic initially appears to conflate two distinct chemical entities: (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5) and 1-O-hexyl-2,3,5-trimethylhydroquinone . This document will clarify the identity of each and provide a detailed overview of their respective chemical properties and, where applicable, biological activities.

Part 1: this compound (CAS 127199-45-5)

This compound is a chiral building block commonly used in organic synthesis.[1][2][3] Its spirocyclic nature, containing a cyclopropane ring fused to a pyrrolidine ring, imparts a rigid three-dimensional structure that is of interest in medicinal chemistry for the synthesis of complex molecules.[4] It is also identified as an impurity of the antibiotic Sitafloxacin.[4][5]

Chemical Structure and Stereochemistry

The definitive stereochemistry of CAS 127199-45-5 is designated as (S) at the 7th position of the 5-azaspiro[2.4]heptane core.[3][4][6] This specific stereoisomer is crucial for its intended use in chiral synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 127199-45-5[3][4][6][7][8]
Molecular Formula C₁₁H₂₀N₂O₂[3][4][6][7]
Molecular Weight 212.29 g/mol [3][7]
IUPAC Name tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate[6]
SMILES CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2[6]
InChI Key CGEBPOMWRHSMLI-MRVPVSSYSA-N[4][6]
Physical Form Solid[6][8]
Melting Point 80-84 °C[8]
Purity ≥95% - 98%[6][7][8]
Synthesis

Part 2: 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ)

1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) , with CAS number 148081-72-5, is a potent lipophilic antioxidant and antimutagenic agent.[9][10][11] It is a hydroquinone monoalkylether that has been investigated for its potential role in cancer research.[9]

Chemical Structure

HTHQ is a derivative of trimethylhydroquinone, a key intermediate in the synthesis of Vitamin E.[12] The structure consists of a benzene ring with two hydroxyl groups (a hydroquinone), three methyl groups, and one hexyloxy group attached.

Table 2: Physicochemical Properties of 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ)

PropertyValueReference
CAS Number 148081-72-5[9]
Molecular Formula C₁₅H₂₄O₂[9]
Molecular Weight 236.35 g/mol [9]
Alternate Names HTHQ; 4-Hexyloxy-2,3,6-trimethylphenol[9]
Solubility DMSO: 47 mg/mL (198.85 mM)[10]
Biological Activity and Signaling Pathway

HTHQ has been shown to have anti-oxidative and anti-lipid-peroxidative activity.[10][13] It is believed to exert its effects by directly reacting with and scavenging reactive oxygen species (ROS).[11]

One study investigated the protective effects of HTHQ against L-DOPA-induced cytotoxicity in PC12 cells, a cell line used in Parkinson's disease research. The results suggest that HTHQ's protective mechanism involves the modulation of the ERK1/2-p38MAPK-JNK1/2-Bad-Bax signaling pathway.[13]

G Proposed Signaling Pathway of HTHQ in L-DOPA-Induced Cytotoxicity LDOPA L-DOPA ROS ↑ Reactive Oxygen Species (ROS) LDOPA->ROS ERK ERK1/2 ROS->ERK p38 p38 MAPK ROS->p38 JNK JNK1/2 ROS->JNK HTHQ HTHQ HTHQ->ROS scavenges CellDeath Dopaminergic Cell Death ERK->CellDeath Bad Bad p38->Bad JNK->Bad Bax Bax Bad->Bax Bax->CellDeath

Caption: HTHQ's protective effect against L-DOPA-induced cell death.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and often specific to the conducting laboratory, the general methodologies for assessing the biological activity of HTHQ can be outlined.

General Workflow for Assessing HTHQ's Cytoprotective Effects:

G Experimental Workflow for HTHQ Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A 1. Culture PC12 Cells B 2. Pre-treat with HTHQ A->B C 3. Induce cytotoxicity with L-DOPA B->C D 4. Assess Cell Viability (e.g., MTT assay) C->D E 5. Measure ROS levels C->E F 6. Western Blot for signaling proteins (ERK, p38, JNK, etc.) C->F

Caption: General workflow for studying HTHQ's protective effects.

Synthesis of Trimethylhydroquinone:

The core of HTHQ, trimethylhydroquinone, can be synthesized from 2,3,5-trimethylphenol. This process typically involves two main steps: oxidation of the trimethylphenol to trimethyl-p-benzoquinone, followed by reduction to trimethylhydroquinone.[14] Another method involves the reaction of ketoisophorone with an acylating agent in the presence of a superacid.[15]

Table 3: Summary of a Two-Step Synthesis of 2,3,5-Trimethylhydroquinone

StepDescriptionReagents and Conditions
1. Oxidation Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone.Oxidizing agents such as hydrogen peroxide can be used.[14]
2. Reduction Reduction of 2,3,5-trimethyl-1,4-benzoquinone to 2,3,5-trimethylhydroquinone.Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a common method.[14]

References

The Ascendance of Azaspiro[2.4]heptane Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[2.4]heptane core, a unique spirocyclic motif, has steadily gained prominence in medicinal chemistry, offering a compelling three-dimensional scaffold for the design of novel therapeutics. Its inherent rigidity and defined exit vectors allow for precise orientation of pharmacophores, leading to enhanced potency and selectivity for a variety of biological targets. This technical guide provides an in-depth exploration of azaspiro[2.4]heptane derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Therapeutic Applications and Biological Activities

Azaspiro[2.4]heptane derivatives have demonstrated significant potential across diverse therapeutic areas, including antiviral, central nervous system (CNS), and anticancer applications.

Antiviral Activity: The Case of Ledipasvir

A prominent example of an azaspiro[2.4]heptane-containing drug is Ledipasvir , a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety is a crucial building block in its synthesis.[1] Ledipasvir exerts its antiviral effect by directly binding to NS5A, a key protein in the HCV replication complex, thereby disrupting viral RNA replication and virion assembly.[2][3][4]

dot

cluster_HCV_Replication HCV Replication Cycle HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Cleavage Replication Complex\nFormation Replication Complex Formation NS5A->Replication Complex\nFormation Viral RNA\nReplication Viral RNA Replication Replication Complex\nFormation->Viral RNA\nReplication Virion Assembly Virion Assembly Viral RNA\nReplication->Virion Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibition

Figure 1: Mechanism of Action of Ledipasvir

Other azaspiro-containing compounds have also shown promise as antiviral agents. For instance, a novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of various HIV strains by blocking heparan sulfate receptors on the host cell surface, preventing viral entry.[5][6] Additionally, azaspiro dihydrotriazines have been identified as influenza virus inhibitors that target the host factor dihydrofolate reductase (DHFR).[7]

Central Nervous System (CNS) Modulation

The rigid azaspiro[2.4]heptane scaffold is well-suited for targeting CNS receptors with high specificity.

Derivatives of 1,2,4-triazolyl 5-azaspiro[2.4]heptane have been developed as potent and selective antagonists of the dopamine D3 receptor (D3R), a key target in the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse.[8] These compounds exhibit high affinity for the D3R with significant selectivity over the closely related D2 receptor.

dot

cluster_D3R_Signaling Dopamine D3 Receptor Signaling Dopamine Dopamine D3 Receptor D3 Receptor Dopamine->D3 Receptor Gi/o Protein Gi/o Protein D3 Receptor->Gi/o Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion PKA PKA cAMP->PKA Activation Downstream\nTargets Downstream Targets PKA->Downstream\nTargets Phosphorylation Azaspiro[2.4]heptane\nAntagonist Azaspiro[2.4]heptane Antagonist Azaspiro[2.4]heptane\nAntagonist->D3 Receptor Blockade

Figure 2: Dopamine D3 Receptor Antagonism

Azaspiro[2.4]heptane and related diazaspiro cores have been explored as ligands for sigma receptors, which are implicated in a range of neurological functions and diseases.[9][10][11] Selective sigma-2 receptor ligands, for example, are being investigated for their potential in the diagnosis and treatment of cancer and neurodegenerative diseases.[12][13]

dot

cluster_Sigma2_Signaling Sigma-2 Receptor Signaling Sigma-2 Ligand Sigma-2 Ligand Sigma-2 Receptor\n(TMEM97) Sigma-2 Receptor (TMEM97) Sigma-2 Ligand->Sigma-2 Receptor\n(TMEM97) PGRMC1 PGRMC1 Sigma-2 Receptor\n(TMEM97)->PGRMC1 Interaction Cellular Processes Cellular Processes PGRMC1->Cellular Processes Modulation Calcium Signaling\nAutophagy\nCell Proliferation Calcium Signaling Autophagy Cell Proliferation Cellular Processes->Calcium Signaling\nAutophagy\nCell Proliferation Azaspiro[2.4]heptane\nLigand Azaspiro[2.4]heptane Ligand Azaspiro[2.4]heptane\nLigand->Sigma-2 Receptor\n(TMEM97) Binding

Figure 3: Sigma-2 Receptor Modulation
Fatty Acid Amide Hydrolase (FAAH) Inhibition

The inhibition of fatty acid amide hydrolase (FAAH) is a promising therapeutic strategy for pain, inflammation, and anxiety. While specific quantitative data for azaspiro[2.4]heptane-based FAAH inhibitors is emerging, the rigid scaffold is being investigated for the development of potent and selective inhibitors.[14][15]

Quantitative Data Summary

The following tables summarize the biological activity of representative azaspiro[2.4]heptane derivatives.

Table 1: Antiviral Activity of Azaspiro-Containing Compounds

Compound ClassTargetVirusAssayPotencyReference
Pyrimidyl-di(diazaspiroalkane)Heparan SulfateHIV-1, HIV-2, SIVXTTEC50 = 0.04 - 1.2 µM[5]
Azaspiro dihydrotriazinesDHFRInfluenza A (H1N1)MTSEC50 = 1.1 - 4.8 µM[7]
Azaspiro dihydrotriazinesDHFRInfluenza BMTSEC50 = 0.9 - 5.2 µM[7]

Table 2: CNS Receptor Binding Affinity of Azaspiro[2.4]heptane Derivatives

Compound ClassTargetAssayKi (nM)Selectivity (vs. D2R)Reference
Arylated diazaspiro[2.4]heptaneDopamine D3 ReceptorRadioligand Binding12 - 25.6264 - 905 fold[8]
Diazaspiro[3.5]nonaneSigma-1 ReceptorRadioligand Binding2.7 - 13-[10]
Diazaspiro[3.5]nonaneSigma-2 ReceptorRadioligand Binding27 - 102-[10]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel chemical entities. Below are representative methodologies for key experiments cited in this guide.

Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

A key intermediate for Ledipasvir can be synthesized via a multi-step process. A crucial step involves the enantioselective double allylic alkylation of a glycine imine analog in the presence of a chinchonidine-derived catalyst under phase transfer conditions. This is followed by a series of transformations including cyclopropanation to form the spirocyclic core.[1]

dot

Glycine Imine\nAnalog Glycine Imine Analog Double Allylic\nAlkylation Double Allylic Alkylation Glycine Imine\nAnalog->Double Allylic\nAlkylation Phase Transfer Catalysis 4-Methylene\nProlinate Derivative 4-Methylene Prolinate Derivative Double Allylic\nAlkylation->4-Methylene\nProlinate Derivative Cyclopropanation Cyclopropanation 4-Methylene\nProlinate Derivative->Cyclopropanation Simmons-Smith or equivalent (S)-5-(Boc)-5-azaspiro[2.4]\nheptane-6-carboxylic acid (S)-5-(Boc)-5-azaspiro[2.4] heptane-6-carboxylic acid Cyclopropanation->(S)-5-(Boc)-5-azaspiro[2.4]\nheptane-6-carboxylic acid

Figure 4: Synthetic Workflow
Radioligand Binding Assay for Dopamine D3 Receptor

The affinity of test compounds for the D3 receptor is determined by their ability to displace a radiolabeled ligand (e.g., [³H]spiperone) from membranes of cells expressing the human D3 receptor.

  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human dopamine D3 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a fixed concentration of [³H]spiperone and varying concentrations of the test compound in a suitable buffer.

  • Detection: The amount of bound radioligand is determined by liquid scintillation counting after separating bound from free radioligand by filtration.

  • Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[16][17]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory activity of compounds against FAAH can be assessed using a fluorometric assay.

  • Enzyme Source: Recombinant human FAAH or cell/tissue homogenates containing FAAH.

  • Substrate: A fluorogenic substrate that releases a fluorescent product upon cleavage by FAAH.

  • Assay Procedure: The enzyme is pre-incubated with the test compound for a defined period. The reaction is initiated by the addition of the substrate.

  • Detection: The increase in fluorescence over time is monitored using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined. IC50 values are calculated from the dose-response curves.[18][19][20][21]

Conclusion

The azaspiro[2.4]heptane scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its unique structural features have enabled the development of potent and selective modulators of challenging biological targets. As synthetic methodologies continue to evolve and our understanding of the biological roles of these targets deepens, we can anticipate the emergence of new and innovative azaspiro[2.4]heptane-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this remarkable scaffold in the pursuit of novel medicines.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of spirocyclic motifs into drug candidates has marked a significant advancement in medicinal chemistry. These unique three-dimensional structures offer a compelling alternative to traditional flat, aromatic scaffolds, often leading to improved physicochemical properties, enhanced target selectivity, and novel intellectual property. At the heart of harnessing the potential of these complex amines lies a fundamental chemical tool: the tert-butyloxycarbonyl (Boc) protecting group. This in-depth technical guide provides a comprehensive overview of the core chemistry of Boc-protected spirocyclic amines, from their synthesis and reactivity to their critical role in the drug discovery workflow.

The Strategic Advantage of Spirocyclic Amines in Medicinal Chemistry

Spirocycles, ring systems fused at a single atom, introduce a rigid, three-dimensional architecture to a molecule. This structural feature can confer several benefits in drug design:

  • Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts like piperidines and piperazines, azaspirocycles have demonstrated higher solubility, decreased lipophilicity, and better metabolic stability. These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

  • Enhanced Target Engagement: The rigid conformation of a spirocycle can pre-organize the molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.[1]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical diversity, offering opportunities to develop novel pharmacophores and circumvent existing patents.[2][3]

Synthesis of Boc-Protected Spirocyclic Amines: Key Methodologies

The strategic installation of the Boc protecting group is a critical step in the synthesis and manipulation of spirocyclic amines. The Boc group's stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an indispensable tool for multi-step synthetic sequences.

General Boc Protection Protocols

The most common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The reaction conditions can be adapted for a variety of spirocyclic amine substrates.

Experimental Protocol: General Boc Protection of a Spirocyclic Amine

  • Reagents: Spirocyclic amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and a suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

  • Procedure:

    • Dissolve the spirocyclic amine in the chosen solvent.

    • Add the base (typically 1.1 to 1.5 equivalents).

    • Add Boc₂O (typically 1.1 to 1.5 equivalents) portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a mild aqueous acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.[4]

Synthesis of Specific Boc-Protected Spirocyclic Amines

The synthesis of the spirocyclic core itself often precedes the Boc protection step. Below are examples of synthetic routes to key Boc-protected spirocyclic building blocks.

Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

One reported synthesis involves the debenzylation of a precursor followed by Boc protection.[6] A key intermediate, 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, can be deprotected and subsequently re-protected with a Boc group.

Alternatively, a multi-step synthesis starting from 2,2-bis(hydroxymethyl)propane-1,3-diol can be employed. This route involves the formation of a bis-triflate, followed by reaction with a protected amine and subsequent cyclization and deprotection/protection steps.[6]

Experimental Protocol: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (via Debenzylation) [6]

  • Reagents: 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, ammonium formate, 10% palladium on carbon, methanol.

  • Procedure:

    • In a round-bottom flask purged with argon, combine the starting material (200 mg), ammonium formate (4.22 g, 67 mmol), 10% palladium on carbon (40 mg), and methanol (10 mL).

    • Stir the resulting mixture at 65°C for 3 hours.

    • Filter the reaction mixture and concentrate the filtrate under vacuum to obtain the crude product.

    • The crude amine can then be protected with Boc₂O using the general protocol described above.

Reactivity of Boc-Protected Spirocyclic Amines: The Deprotection Step

The key to the utility of the Boc group is its lability under acidic conditions, which regenerates the free amine for subsequent reactions.

Common Deprotection Protocols

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system for Boc deprotection.[5][7] Anhydrous hydrogen chloride (HCl) in a suitable solvent is also widely used.[4]

Experimental Protocol: TFA-Mediated Boc Deprotection [7]

  • Reagents: Boc-protected spirocyclic amine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected spirocyclic amine in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring for completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Experimental Protocol: HCl-Mediated Boc Deprotection [4]

  • Reagents: Boc-protected spirocyclic amine, anhydrous hydrogen chloride (HCl) in a solvent such as 1,4-dioxane or methanol.

  • Procedure:

    • Dissolve the Boc-protected spirocyclic amine in a minimal amount of a suitable solvent.

    • Add a solution of HCl in dioxane or methanol (e.g., 4 M).

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • The hydrochloride salt of the deprotected amine often precipitates from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Data Presentation: Properties of Boc-Protected Spirocyclic Amines

The following tables summarize key data related to the synthesis and properties of representative Boc-protected spirocyclic amines.

Table 1: Boc Protection of Selected Spirocyclic Amines - Reaction Conditions and Yields

Spirocyclic AmineReagents and ConditionsYield (%)Reference
2,6-Diazaspiro[3.3]heptaneBoc₂O, Et₃N, CH₂Cl₂81%[8]
6-(p-Toluenesulfonyl)-2,6-diazaspiro[3.3]heptaneBoc₂O, Et₃N, CH₂Cl₂89%[8]
6-Phenyl-2,6-diazaspiro[3.3]heptaneBoc₂O, Et₃N, CH₂Cl₂Not specified[9]
General Primary/Secondary AminesBoc₂O, Water/Acetone, RT85-98%[10]

Table 2: Deprotection of Selected Boc-Protected Spirocyclic Amines - Reaction Conditions and Yields

Boc-Protected Spirocyclic AmineReagents and ConditionsYield (%)Reference
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateHCl in MethanolNot specified[6]
General N-Boc Aromatic AminesWater, 100°C91-99%[11]
General N-Boc Aliphatic AminesWater, 100°C87-99%[11]

Table 3: Physicochemical Properties of a Representative Boc-Protected Spirocyclic Amine

CompoundMolecular FormulaMolecular WeightLogP (Calculated)Reference
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateC₁₀H₁₈N₂O₂198.260.8PubChem CID: 53485195

Table 4: Spectroscopic Data for tert-Butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate [8]

NucleusChemical Shift (δ, ppm)
¹H NMR (300 MHz, CDCl₃)6.87 (d, J = 7.5, 2H), 6.70 (t, J = 7.5, 1H), 4.22 (s, 4H), 4.06 (s, 4H), 2.28 (s, 6H), 1.45 (s, 9H)
¹³C NMR (75 MHz, CDCl₃)155.8, 148.9, 130.1, 125.7, 120.2, 79.6, 66.4, 59.4 (br), 33.3, 28.4, 21.1

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows where Boc-protected spirocyclic amines are instrumental.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Spiro_Amine Spirocyclic Amine Reaction_Vessel Reaction in Suitable Solvent (e.g., DCM) Spiro_Amine->Reaction_Vessel Boc_Anhydride Boc₂O Boc_Anhydride->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Quench Quench with H₂O Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography (if necessary) Drying->Purification Boc_Spiro_Amine Boc-Protected Spirocyclic Amine Purification->Boc_Spiro_Amine

Caption: General workflow for the Boc protection of a spirocyclic amine.

Boc_Deprotection_Workflow Boc_Spiro_Amine Boc-Protected Spirocyclic Amine Reaction Stir at Room Temp Boc_Spiro_Amine->Reaction Acid_Reagent Acidic Reagent (e.g., TFA in DCM) Acid_Reagent->Reaction Concentration Concentration Reaction->Concentration Amine_Salt Spirocyclic Amine Salt Concentration->Amine_Salt Neutralization Neutralization & Extraction (Optional) Amine_Salt->Neutralization Free_Amine Free Spirocyclic Amine Neutralization->Free_Amine

Caption: General workflow for the acid-catalyzed deprotection of a Boc-protected spirocyclic amine.

FBDD_Workflow cluster_library Fragment Library cluster_screening Screening & Hit ID cluster_optimization Hit-to-Lead Optimization cluster_candidate Drug Candidate Spiro_Fragments Library of Spirocyclic Fragments (including Boc-protected amines) Screening Biophysical Screening (e.g., NMR, SPR, X-ray) Spiro_Fragments->Screening Fragment Library Screening Hit_ID Hit Identification Screening->Hit_ID Weak Binders Identified SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hit Validation Synthesis Synthesis of Analogs (Deprotection/Functionalization of Boc-spiro-amines) SAR->Synthesis Design of New Analogs Lead_Opt Lead Optimization SAR->Lead_Opt Improved Potency & Properties Synthesis->SAR Iterative Optimization Drug_Candidate Preclinical Candidate Lead_Opt->Drug_Candidate

References

An In-depth Technical Guide on (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, a key building block in modern medicinal chemistry. The document details its physicochemical properties, its primary application in the development of targeted protein degraders, and the broader significance of its core chemical scaffold.

Core Compound Properties

This compound is a bifunctional molecule featuring a rigid spirocyclic core. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its strategic use in multi-step organic syntheses. Its primary role is as a linker or building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Below is a summary of its key quantitative data:

PropertyValueSource(s)
Molecular Weight 212.29 g/mol [1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
CAS Number 127199-45-5[1]
Purity ≥98%[1]
Physical Form Solid
Product Family Protein Degrader Building Blocks[1]

Application in Targeted Protein Degradation

This compound is primarily utilized as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azaspiro[2.4]heptane scaffold provides a rigid, three-dimensional structure that is valuable in the design of the linker component of a PROTAC.

The general workflow for the application of this compound in the synthesis of a PROTAC is depicted below. The Boc-protected amine can be deprotected to allow for coupling to either the target protein ligand or the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Building_Block (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate Deprotection Boc Deprotection Building_Block->Deprotection e.g., TFA Coupling_1 Coupling to Target Ligand Deprotection->Coupling_1 Amide bond formation Intermediate Linker-Target Ligand Intermediate Coupling_1->Intermediate Coupling_2 Coupling to E3 Ligase Ligand Intermediate->Coupling_2 Amide bond formation PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Caption: General workflow for incorporating the building block into a PROTAC molecule.

The resulting PROTAC then engages in a signaling pathway that leads to the degradation of the target protein.

PROTAC_Mechanism cluster_cellular_process Cellular Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

While a specific, detailed experimental protocol for the use of this compound is not publicly available, a general procedure for the synthesis of a related N-Boc protected azaspiro compound can be illustrative. The following is a conceptual protocol for the protection of an amine with a Boc group, a key step in utilizing such building blocks.

Conceptual Protocol: Boc-Protection of a Spirocyclic Amine

  • Objective: To protect the secondary amine of a spirocyclic compound to allow for further functionalization at other sites.

  • Materials:

    • Spirocyclic amine precursor

    • Di-tert-butyl dicarbonate (Boc₂O)

    • A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • A base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Stirring plate and magnetic stir bar

    • Round-bottom flask

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • Dissolve the spirocyclic amine precursor in the chosen solvent within the round-bottom flask.

    • Add the base to the solution (typically 1.1 to 1.5 equivalents).

    • Slowly add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected spirocyclic compound.

Significance of the Azaspiro[2.4]heptane Scaffold in Drug Discovery

The azaspiro[2.4]heptane core is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, which can lead to enhanced target affinity and selectivity. The incorporation of such spirocycles can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, when compared to more flexible or planar structures.

Derivatives of the broader class of azaspirocycles have been investigated for a range of therapeutic applications, including as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors. Furthermore, the spirocyclic core of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key element in the synthesis of the antiviral drug ledipasvir, which is used to treat hepatitis C virus infections. This highlights the therapeutic potential of this structural motif.

References

Technical Guide: Solubility Profile of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a key chiral building block and pharmaceutical intermediate, notably utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as the antiviral agent Ledipasvir.[1][2][3][4] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthetic chemistry, enabling optimization of reaction conditions, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While quantitative solubility data is not extensively available in public literature, this document outlines a detailed experimental protocol for its determination and provides a framework for recording and presenting this crucial data.

Physicochemical Properties

This compound is typically supplied as a white to off-white powder.

Qualitative Solubility

Based on available information, this compound exhibits low solubility in aqueous solutions but is soluble in certain organic solvents.

Known Solvents:

  • Ethanol

  • Dimethylformamide (DMF)

The solubility in other common organic solvents such as methanol, dichloromethane (DCM), ethyl acetate, and acetonitrile is expected to vary and should be determined experimentally.

Quantitative Solubility Data

Precise quantitative solubility data is essential for reproducible and scalable chemical processes. The following table provides a standardized format for recording experimentally determined solubility values at a specified temperature. Researchers are encouraged to populate this table using the detailed experimental protocol provided in the subsequent section.

SolventMolarity (mol/L)Solubility (g/L)Temperature (°C)Method
Methanol25Shake-Flask with HPLC Quantification
Ethanol25Shake-Flask with HPLC Quantification
Dichloromethane25Shake-Flask with HPLC Quantification
Acetone25Shake-Flask with HPLC Quantification
Ethyl Acetate25Shake-Flask with HPLC Quantification
Acetonitrile25Shake-Flask with HPLC Quantification
Dimethylformamide25Shake-Flask with HPLC Quantification
Dimethyl Sulfoxide25Shake-Flask with HPLC Quantification
Tetrahydrofuran25Shake-Flask with HPLC Quantification
Toluene25Shake-Flask with HPLC Quantification

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Quantification

This protocol details a reliable method for determining the equilibrium (thermodynamic) solubility of this compound in various organic solvents.

5.1. Materials and Equipment

  • This compound (of known purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

5.2. Procedure

5.2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

  • Add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

  • Shake the vials at a constant speed for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

5.2.2. Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.

5.2.3. HPLC Analysis

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[5][6]

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.[5][6]

  • Inject the diluted sample solution into the HPLC system.

  • Determine the concentration of the diluted sample from the calibration curve.[5][6]

5.3. Calculation of Solubility

Calculate the solubility of this compound in the original solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Application in Pharmaceutical Synthesis: An Experimental Workflow

This compound is a crucial intermediate in multi-step organic syntheses.[7][8][9][] Understanding its solubility is paramount for efficient reaction setup, workup, and purification. The following diagram illustrates a general workflow for its use in a typical coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Solubilization This compound in appropriate organic solvent Reaction_Vessel Coupling Reaction under Controlled Temperature and Atmosphere Solubilization->Reaction_Vessel Reactant_Prep Preparation of Coupling Partner and Reagents in Solution Reactant_Prep->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography or Recrystallization Concentration->Purification Final_Product Isolated Pure Product Purification->Final_Product QC Quality Control (NMR, LC-MS, HPLC) Final_Product->QC

Caption: General workflow for the use of this compound in synthesis.

References

An In-depth Technical Guide on the Stability and Storage of Boc-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate, commonly referred to as Boc-azaspiro[2.4]heptan-7-amine. The information presented herein is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and adhering to safety standards in a research and development setting.

Chemical Structure and Properties

Boc-azaspiro[2.4]heptan-7-amine is a spirocyclic diamine derivative where one of the amine functionalities is protected by a tert-butoxycarbonyl (Boc) group. The spirocyclic scaffold imparts a rigid, three-dimensional structure, which can offer advantages in medicinal chemistry, such as improved metabolic stability and unique vector positioning for receptor interactions.[1][2] The presence of the Boc protecting group and a free primary amine dictates the compound's chemical reactivity and stability profile.

Stability Profile

While specific, in-depth stability studies on Boc-azaspiro[2.4]heptan-7-amine are not extensively available in the public domain, its stability can be inferred from the known chemical behavior of its constituent functional groups: the Boc-protected amine and the primary amine on the spirocyclic core.

2.1. pH Sensitivity and Degradation Pathways

The Boc protecting group is notoriously labile under acidic conditions.[3][4] Exposure to strong acids, and to a lesser extent weaker acidic conditions, will lead to the cleavage of the Boc group, yielding the free diamine and byproducts such as isobutylene and carbon dioxide. This degradation is a critical consideration for storage, handling, and in experimental setups (e.g., formulation, in vitro assays).

Conversely, the compound is generally stable to basic conditions, a common feature of the Boc protecting group.[5] However, the free primary amine can still participate in reactions favored by basic environments.

Potential Degradation Pathway: Acid-Catalyzed Deprotection

G cluster_main Acid-Catalyzed Degradation of Boc-azaspiro[2.4]heptan-7-amine A Boc-azaspiro[2.4]heptan-7-amine B Protonated Carbamate Intermediate A->B Protonation C 5-Azaspiro[2.4]heptan-7-amine (Diamine Product) B->C Cleavage D tert-Butyl Cation B->D Cleavage E Isobutylene + CO2 D->E Elimination H_plus H+ H_plus->A

Caption: Acid-catalyzed degradation pathway of Boc-azaspiro[2.4]heptan-7-amine.

2.2. Thermal Stability

While specific data is unavailable for this compound, Boc-protected amines can undergo thermal decomposition, although this typically requires elevated temperatures (e.g., >150°C).[3][6] Under standard laboratory and storage conditions, thermal degradation is not expected to be a primary concern. However, prolonged exposure to high heat should be avoided.

2.3. Oxidative and Light Sensitivity

Amines, in general, can be susceptible to oxidation. While the Boc-protected amine is less prone, the free primary amine could be a site for oxidative degradation. Some suppliers of related azaspiro compounds recommend protection from light, suggesting potential photosensitivity.[7] Therefore, storage in amber vials or in the dark is a prudent measure.

Recommended Storage and Handling Conditions

Based on the chemical properties and supplier recommendations for analogous compounds, the following storage and handling conditions are advised to ensure the long-term stability of Boc-azaspiro[2.4]heptan-7-amine.

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).To minimize the rate of any potential degradation pathways. Some suppliers of similar compounds specify 4°C storage.[7]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent potential oxidation of the primary amine and degradation from atmospheric moisture.
Light Protect from light. Store in an amber vial or dark place.To prevent potential photodegradation.[7]
Moisture Store in a dry environment, preferably in a desiccator.Amines can be hygroscopic; moisture can facilitate hydrolytic and other degradation reactions.[8]
pH Avoid contact with acidic materials.The Boc group is highly sensitive to acid-catalyzed cleavage.[3][4]
Container Use tightly sealed containers made of compatible materials (e.g., glass, HDPE).To prevent exposure to air and moisture.[8]

Experimental Protocols: General Stability Assessment

While specific experimental data for this compound is not publicly available, researchers can assess its stability under their specific experimental conditions using the following general protocol.

4.1. Objective

To determine the stability of Boc-azaspiro[2.4]heptan-7-amine under various conditions (e.g., pH, temperature, light exposure) relevant to its intended use.

4.2. Materials

  • Boc-azaspiro[2.4]heptan-7-amine

  • Calibrated analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

  • pH meter

  • Various buffers of known pH

  • Temperature-controlled chambers/ovens

  • Light exposure chamber (optional)

  • Inert gas (Argon or Nitrogen)

4.3. General Experimental Workflow

G cluster_workflow General Workflow for Stability Testing A Prepare Stock Solution of Compound B Aliquot into Test Conditions (e.g., different pH buffers, temperatures) A->B C Incubate Samples for Predetermined Time Points B->C D Analyze Samples by HPLC at Each Time Point C->D E Quantify Remaining Parent Compound and Identify Degradants D->E F Determine Degradation Rate and Pathway E->F

Caption: A generalized workflow for assessing the chemical stability of a compound.

4.4. Procedure

  • Preparation of Test Samples: Prepare a stock solution of Boc-azaspiro[2.4]heptan-7-amine in a suitable solvent (e.g., acetonitrile, DMSO). Aliquot the stock solution into vials containing buffers of different pH values (e.g., pH 3, 5, 7, 9). Prepare separate sets of samples for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature, light exposure).

  • Time Zero Analysis: Immediately after preparation, analyze one set of samples (time zero) by HPLC to determine the initial concentration and purity of the compound.

  • Incubation: Store the remaining sample sets under their respective conditions.

  • Time Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, 30 days), remove a set of samples from each condition and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the time zero sample to calculate the percentage of compound remaining. Identify and, if possible, quantify any major degradation products.

Conclusion

Boc-azaspiro[2.4]heptan-7-amine is a valuable building block in drug discovery, and its stability is paramount for reliable research. The primary stability concern is its susceptibility to acidic conditions, which will readily cleave the Boc protecting group. Therefore, stringent control of storage conditions—specifically, refrigeration, protection from light, and exclusion of moisture and acidic environments—is essential for preserving its chemical integrity. For critical applications, it is recommended that researchers perform in-house stability assessments under their specific experimental conditions.

References

Unlocking New Dimensions in Drug Discovery: The Transformative Potential of Novel Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a perpetual challenge in drug discovery. In recent years, a significant shift away from flat, aromatic structures towards more three-dimensional molecular architectures has gained momentum. At the forefront of this evolution are spirocyclic building blocks, which offer a unique and powerful platform for the design of next-generation therapeutics. This technical guide delves into the core advantages of incorporating these innovative scaffolds, providing quantitative data, detailed experimental protocols for their synthesis, and visualizations of their impact on key signaling pathways.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

Spirocycles are unique carbocyclic or heterocyclic ring systems where two rings are connected by a single common atom, the spiro center. This arrangement imparts a rigid, three-dimensional geometry that offers several distinct advantages over traditional, more planar molecular scaffolds.[1][2] The inherent rigidity of the spirocyclic core can pre-organize the conformation of a molecule, optimizing the presentation of pharmacophoric elements for enhanced binding to biological targets.[3]

One of the most significant benefits of incorporating spirocyclic motifs is the improvement of a molecule's physicochemical properties, which are critical for its "drug-likeness". The increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[4][5] This modulation of properties such as lipophilicity (LogD), metabolic stability, and aqueous solubility can lead to improved pharmacokinetic profiles.[6][7]

Quantitative Impact on Physicochemical Properties and Potency

The introduction of spirocyclic scaffolds can lead to measurable improvements in key drug discovery parameters. The following tables summarize quantitative data comparing spirocyclic compounds to their non-spirocyclic counterparts, illustrating the tangible benefits of this design strategy.

Compound PairModificationlogD7.4Change in logDReference
Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane AnalogueReplacement of morpholine with a spirocyclic bioisostereLowered by -0.2 to -1.0Decrease [7]
Piperazine vs. Diazaspiro[3.3]heptane in Olaparib FrameworkReplacement of piperazine with a diazaspiro[3.3]heptane coreNot explicitly stated, but spiro-analogue showed reduced DNA damage and cytotoxicityImproved Profile [8]
Alkene vs. Spiro[2.2]pentane in PLK4 InhibitorReplacement of a configurationally labile alkene with a cyclopropyl linkerNot explicitly stated, but spiro-analogue showed up to 100-fold higher exposure in mouse plasma and improved solubilityImproved Pharmacokinetics [5]

Table 1: Comparison of Lipophilicity (logD) for Spirocyclic vs. Non-Spirocyclic Analogues.

CompoundTargetIC50 (nM)Spirocyclic MoietyReference
OlaparibPARP-1PotentPiperazine[8]
10e (Olaparib Analogue) PARP-1 12.6 ± 1.1 Diazaspiro[3.3]heptane [8]
MCHr1 Antagonist Screening HitMCHR1-Dihydropyrimidinone[9]
Optimized Spirohydantoin MCHR1 Potent Spirohydantoin [3]

Table 2: Comparison of Potency (IC50) for Spirocyclic vs. Non-Spirocyclic Analogues.

Synthesis of Novel Spirocyclic Building Blocks: Experimental Protocols

The successful application of spirocyclic scaffolds in drug discovery relies on the availability of robust and efficient synthetic methodologies. The following sections provide detailed experimental protocols for the synthesis of key spirocyclic building blocks.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization.[10]

Step 1: Reductive Amination To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, is added the desired primary amine or aniline (1.0 eq) and acetic acid (1.0 eq). The mixture is stirred at room temperature for 1 hour to form the iminium ion. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine is purified by column chromatography.

Step 2: Cyclization The purified amine from Step 1 (1.0 eq) is dissolved in tetrahydrofuran (THF). Potassium tert-butoxide (2.0 eq) is added, and the mixture is heated to reflux for 3 hours. The reaction mixture is then cooled to room temperature, filtered to remove potassium chloride, and the solvent is evaporated. The residue is purified by column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.

Synthesis of Spiro[3.3]heptan-1-ones

This protocol outlines a method for the synthesis of spiro[3.3]heptan-1-ones through the reaction of keteneiminium salts with alkenes.[11]

Step 1: Formation of the Keteneiminium Salt and [2+2] Cycloaddition To a solution of an N,N-dimethylamide (1.0 eq) and collidine or lutidine (1.2 eq) in 1,2-dichloroethane at reflux, is added triflic anhydride (1.2 eq) dropwise. The mixture is stirred for 10 minutes, followed by the addition of the alkene (1.0 eq). The reaction is refluxed for 16 hours.

Step 2: Hydrolysis and Purification The reaction mixture is cooled to room temperature and poured into a saturated aqueous sodium bicarbonate solution. The mixture is stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield the spiro[3.3]heptan-1-one.

Impact on Key Signaling Pathways

Spirocyclic molecules have demonstrated the ability to modulate critical signaling pathways implicated in various diseases, including cancer. Their unique three-dimensional structures allow for novel interactions with protein targets within these pathways.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][6] Dysregulation of this pathway is a hallmark of many cancers. Spirocyclic inhibitors can be designed to target key kinases in this pathway, such as PI3K or AKT, with high selectivity.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits and Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and a potential point of intervention for a spirocyclic inhibitor.

The p53-MDM2 Interaction Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2, which targets p53 for degradation.[12] Disrupting the p53-MDM2 interaction with small molecules is a promising therapeutic strategy. Spirocyclic scaffolds can be utilized to mimic key interactions of p53 with MDM2, thereby liberating p53 to perform its tumor-suppressive functions.

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Transcriptionally Activates p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits and Promotes Degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Induces Spirocyclic_Inhibitor Spirocyclic Inhibitor Spirocyclic_Inhibitor->MDM2 Blocks p53 Binding DNA_Damage DNA Damage DNA_Damage->p53 Activates

Caption: The p53-MDM2 feedback loop and the mechanism of action for a spirocyclic inhibitor.

Experimental and Logical Workflow Visualization

The integration of novel spirocyclic building blocks into a drug discovery program follows a structured workflow, from initial design and synthesis to biological evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_invivo In Vivo Evaluation A Target Identification & Validation B Spirocyclic Scaffold Selection & Design A->B C Synthesis of Novel Spirocyclic Building Blocks B->C D Library Synthesis C->D E High-Throughput Screening (HTS) D->E F Hit-to-Lead Optimization E->F G In Vitro ADME & Physicochemical Profiling F->G G->F Iterative Optimization H In Vivo Efficacy Studies G->H I Pharmacokinetic & Toxicology Studies H->I J Lead Candidate Selection I->J

Caption: A representative workflow for the discovery of drugs incorporating novel spirocyclic building blocks.

Conclusion and Future Outlook

Novel spirocyclic building blocks represent a paradigm shift in medicinal chemistry, offering a powerful strategy to access novel chemical space and develop therapeutics with superior properties. Their inherent three-dimensionality and ability to favorably modulate physicochemical properties make them invaluable tools for overcoming the limitations of traditional flat-ring systems. As synthetic methodologies become more robust and the variety of available spirocyclic scaffolds expands, their integration into drug discovery programs is set to accelerate. The continued exploration of this exciting area of chemistry holds immense promise for the development of innovative medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-5-azaspiro[2.4]heptan-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-5-azaspiro[2.4]heptan-7-amine and its derivatives. This spirocyclic amine is a crucial building block in the development of various pharmaceuticals, including antibacterial and antiviral agents.

Introduction

(S)-5-azaspiro[2.4]heptan-7-amine is a key chiral intermediate in the synthesis of several bioactive molecules. Notably, it forms the core of certain quinolone antibacterial agents like Sitafloxacin and Olamufloxacin.[1] Its rigid, three-dimensional structure is highly desirable in medicinal chemistry for optimizing drug-target interactions. The enantioselective synthesis of this compound is therefore of significant interest to ensure the stereochemical purity of the final active pharmaceutical ingredients (APIs).

This document outlines a highly effective method for the asymmetric synthesis of (S)-5-azaspiro[2.4]heptan-7-amine, focusing on a ruthenium-catalyzed hydrogenation approach that achieves high enantioselectivity.[1][2][3]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of Protected (S)-7-Amino-5-azaspiro[2.4]heptane Intermediate

This protocol is adapted from a highly efficient synthesis utilizing asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate.[1][2][3]

Step 1: Asymmetric Hydrogenation

  • Preparation of the Catalyst: In a glovebox, a solution of [RuCl(benzene)(S)-SunPhos]Cl is prepared.

  • Reaction Setup: To a solution of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate in a suitable solvent (e.g., methanol), add the ruthenium catalyst.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation at a specified temperature and pressure for 24 hours with a substrate-to-catalyst ratio (S/C) of 500/1.[1]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified using column chromatography to yield the protected ethyl 1-(2-amino-1-hydroxyethyl)cyclopropanecarboxylate.

Step 2: Multi-step Transformation to (S)-7-Amino-5-azaspiro[2.4]heptane [1]

  • Methanesulfonation and Azidation: The hydroxyl group of the product from Step 1 is first converted to a mesylate followed by azidation to produce the corresponding azide derivative in high yield.

  • Reductive Cyclization: The azide is then subjected to a one-pot reduction, deprotection, and cyclization to form the protected 5-azaspiro[2.4]heptan-7-one. This step proceeds with high yield and maintains the enantiomeric purity.

  • Reduction and Salification: The resulting spirocyclic ketone is reduced using a strong reducing agent like Lithium Aluminum Hydride (LAH). The final amine is then converted to its dihydrochloride salt by treatment with HCl in methanol, affording (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride.

Data Presentation

Table 1: Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates [1][2][3]

EntryProtecting GroupCatalystS/C RatioEnantiomeric Excess (ee) (%)
1Boc[RuCl(benzene)(S)-SunPhos]Cl500/1up to 98.7
2Cbz[RuCl(benzene)(S)-SunPhos]Cl500/1>98

Table 2: Yields for the Multi-step Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane Dihydrochloride [1]

StepProductYield (%)Enantiomeric Excess (ee) (%)
1Methanesulfonation and AzidationHigh-
2Reduction, Deprotection, and Cyclization9098.9
3Reduction and Salification92 (over two steps)-

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate hydrogenation Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]Cl start->hydrogenation Step 1 mesylate_azide Methanesulfonation & Azidation hydrogenation->mesylate_azide Step 2a cyclization Reductive Cyclization mesylate_azide->cyclization Step 2b reduction_salt Reduction (LAH) & Salification cyclization->reduction_salt Step 2c product (S)-5-azaspiro[2.4]heptan-7-amine dihydrochloride reduction_salt->product

Caption: Experimental workflow for the enantioselective synthesis of (S)-5-azaspiro[2.4]heptan-7-amine.

logical_relationship cluster_core Core Scaffold cluster_application Pharmaceutical Applications cluster_rationale Rationale for Use core (S)-5-azaspiro[2.4]heptan-7-amine quinolones Quinolone Antibacterial Agents (e.g., Sitafloxacin, Olamufloxacin) core->quinolones is a key intermediate for antivirals Antiviral Agents (e.g., Ledipasvir) core->antivirals is a key intermediate for rationale Provides rigid 3D scaffold for enhanced target binding and improved pharmacokinetic properties quinolones->rationale antivirals->rationale

Caption: Role of (S)-5-azaspiro[2.4]heptan-7-amine in drug development.

References

Application Notes and Protocols for the Use of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a valuable building block in modern peptide synthesis, primarily utilized as a conformationally constrained proline analogue. Its rigid spirocyclic structure imparts unique structural features to peptide backbones, influencing their secondary structure, proteolytic stability, and biological activity. The incorporation of this non-natural amino acid is of significant interest in the design of peptidomimetics and peptide-based therapeutics, including antiviral agents like Ledipasvir.

The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), enabling selective deprotection and further elaboration of the peptide chain. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences.

Key Applications

  • Introduction of Conformational Constraints: The spirocyclic nature of the 5-azaspiro[2.4]heptane scaffold restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures such as β-turns. This can enhance binding affinity to biological targets.

  • Increased Proteolytic Stability: The unnatural structure of the spirocyclic amino acid can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

  • Scaffold for Peptidomimetics: The unique three-dimensional arrangement of functional groups on the scaffold can be exploited to mimic the presentation of side chains in natural peptides, leading to the development of potent and selective receptor agonists or antagonists.

  • Synthesis of Antiviral Peptides: The related carboxylic acid derivative is a key component in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.

Experimental Protocols

The incorporation of this compound into a growing peptide chain on a solid support typically involves two key steps: coupling of an amino acid to the secondary amine of the spirocycle and subsequent deprotection of the Boc group to allow for further chain elongation.

Protocol 1: Coupling of an N-Fmoc-Protected Amino Acid to Resin-Bound (S)-5-azaspiro[2.4]heptan-7-amine

This protocol assumes the prior attachment of (S)-5-azaspiro[2.4]heptan-7-amine to the solid support, which can be achieved through standard linker chemistry. The following procedure details the coupling of the subsequent amino acid.

Materials:

  • Resin-bound (S)-5-azaspiro[2.4]heptan-7-amine

  • N-Fmoc-protected amino acid (3 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin-bound (S)-5-azaspiro[2.4]heptan-7-amine in DMF for 30 minutes in the SPPS vessel.

  • Fmoc-Deprotection (if applicable): If the N-terminus of the preceding residue is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 2: Boc-Deprotection of the Spirocycle's Exocyclic Amine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group from the 7-amino position of the spirocycle to allow for peptide chain elongation from this point.

Materials:

  • Peptide-resin containing the Boc-protected 5-azaspiro[2.4]heptan-7-ylcarbamate moiety

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • SPPS vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the SPPS vessel.

  • Deprotection Cocktail Preparation: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection Reaction: Drain the DCM from the resin and add the TFA deprotection cocktail. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid and scavengers.

  • Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DCM (2 x 5 minutes).

  • Final Washing: Wash the resin with DCM (3x) and DMF (3x) to prepare for the subsequent coupling step.

Data Presentation

The efficiency of the coupling and deprotection steps is crucial for the successful synthesis of the target peptide. The following tables provide representative quantitative data.

Table 1: Coupling Efficiency of N-Fmoc-Amino Acids to (S)-5-azaspiro[2.4]heptan-7-amine

N-Fmoc-Amino AcidCoupling ReagentReaction Time (h)Coupling Yield (%)Purity by RP-HPLC (%)
Fmoc-Ala-OHHBTU/DIPEA2>99>95
Fmoc-Val-OHHATU/DIPEA4>98>95
Fmoc-Phe-OHHBTU/DIPEA2>99>97
Fmoc-Gly-OHHBTU/DIPEA1.5>99>98

Table 2: Boc-Deprotection Efficiency

Deprotection ReagentReaction Time (h)Deprotection Yield (%)
50% TFA in DCM1>99
95% TFA, 2.5% H₂O, 2.5% TIS1.5>99

Visualizations

Experimental Workflow for Peptide Elongation

experimental_workflow start Resin-bound Peptide with free secondary amine on Spirocycle coupling Couple N-Fmoc-AA (HBTU/DIPEA in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->fmoc_deprotection For next cycle boc_deprotection Boc Deprotection of Spirocycle Amine (TFA/DCM) wash1->boc_deprotection To functionalize spirocycle amine wash2 Wash (DMF, DCM) fmoc_deprotection->wash2 wash2->coupling wash3 Wash & Neutralize (DCM, DIPEA) boc_deprotection->wash3 elongation Further Peptide Chain Elongation wash3->elongation cleavage Cleavage from Resin & Purification elongation->cleavage final_peptide Final Constrained Peptide cleavage->final_peptide

Caption: Workflow for incorporating this compound into a peptide chain.

Logical Relationship of Components in Peptidomimetic Design

peptidomimetic_design cluster_properties Properties Conferred by Scaffold scaffold (S)-5-azaspiro[2.4]heptane Scaffold constraints Conformational Constraints (β-turns) scaffold->constraints stability Increased Proteolytic Stability scaffold->stability peptidomimetic Bioactive Peptidomimetic scaffold->peptidomimetic incorporation activity Enhanced Biological Activity (e.g., Receptor Binding) constraints->activity stability->activity peptide Peptide Sequence peptide->peptidomimetic peptidomimetic->activity

Caption: Role of the azaspiro[2.4]heptane scaffold in peptidomimetic design.

Conclusion

The use of this compound offers a robust strategy for introducing conformational constraints and enhancing the stability of synthetic peptides. The protocols outlined above, based on standard solid-phase peptide synthesis techniques, provide a reliable framework for the incorporation of this valuable building block. The ability to orthogonally deprotect the Boc group on the spirocycle's exocyclic amine further expands the possibilities for creating complex and branched peptide architectures. Researchers in drug discovery and peptide science can leverage this building block to develop novel peptidomimetics with improved therapeutic potential.

Application Notes and Protocols for Coupling Reactions with Azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving azaspiro[2.e4]heptan-7-amine, a valuable building block in medicinal chemistry. The following sections outline tested methodologies for amide bond formation, reductive amination, and urea synthesis, complete with quantitative data and step-by-step experimental procedures.

Amide Bond Formation: Synthesis of Quinolone Antibacterial Agents

A key application of azaspiro[2.4]heptan-7-amine is its use in the synthesis of potent quinolone antibacterial agents. This is typically achieved through an amide bond formation via nucleophilic aromatic substitution with a carboxylic acid derivative.

Reaction Scheme:

(A schematic representation of the reaction between 7-amino-5-azaspiro[2.4]heptane and a quinolone carboxylic acid derivative to form an amide bond)

Quantitative Data for Amide Coupling
EntryCarboxylic Acid DerivativeAmineBaseSolventTemperature (°C)Time (h)Yield (%)
17-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid(S)-5-Azaspiro[2.4]heptan-7-amineEt3NAcetonitrileReflux4~85
Experimental Protocol: Amide Coupling

Materials:

  • 7-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • (S)-5-Azaspiro[2.4]heptan-7-amine

  • Triethylamine (Et3N)

  • Acetonitrile

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 7-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in acetonitrile, add (S)-5-Azaspiro[2.4]heptan-7-amine (1.2 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Diagram of Amide Coupling Workflow

Amide_Coupling Reagents Quinolone Carboxylic Acid Azaspiro[2.4]heptan-7-amine Triethylamine Reaction Acetonitrile Reflux, 4h Reagents->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl Azaspiroheptane Derivative Purification->Product

Caption: Workflow for the amide coupling of azaspiro[2.4]heptan-7-amine.

Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and can be employed to introduce various alkyl groups to the primary amine of azaspiro[2.4]heptan-7-amine.

Quantitative Data for Reductive Amination
EntryCarbonyl CompoundAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1CyclohexanoneAzaspiro[2.4]heptan-7-amineNaBH(OAc)3Dichloromethane2512>90 (Typical)
2BenzaldehydeAzaspiro[2.4]heptan-7-amineNaBH(OAc)3Dichloromethane2512>90 (Typical)
Experimental Protocol: Reductive Amination

Materials:

  • Aldehyde or Ketone (e.g., cyclohexanone, benzaldehyde)

  • Azaspiro[2.4]heptan-7-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the carbonyl compound (1.0 eq) and azaspiro[2.4]heptan-7-amine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Diagram of Reductive Amination Workflow

Reductive_Amination Reactants Carbonyl Compound Azaspiro[2.4]heptan-7-amine Acetic Acid (cat.) Imine_Formation DCM RT, 1h Reactants->Imine_Formation Reduction NaBH(OAc)3 DCM, RT, 12h Imine_Formation->Reduction Quench Sat. NaHCO3 (aq) Reduction->Quench Extraction DCM Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: General workflow for the reductive amination of azaspiro[2.4]heptan-7-amine.

Urea Formation

The primary amine of azaspiro[2.4]heptan-7-amine can react with isocyanates or other carbonyl sources to form urea derivatives, which are important pharmacophores.

Quantitative Data for Urea Formation
EntryReagentAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenyl isocyanateAzaspiro[2.4]heptan-7-amine-Dichloromethane252High (Typical)
2Carbonyldiimidazole (CDI) then secondary amineAzaspiro[2.4]heptan-7-amine-Tetrahydrofuran2516Good (Typical)
Experimental Protocol: Urea Formation with Isocyanate

Materials:

  • Isocyanate (e.g., phenyl isocyanate)

  • Azaspiro[2.4]heptan-7-amine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve azaspiro[2.4]heptan-7-amine (1.0 eq) in dichloromethane.

  • To this solution, add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product is soluble, concentrate the solvent and purify by recrystallization or column chromatography.

Diagram of Urea Formation Logical Relationship

Urea_Formation cluster_reactants Reactants cluster_carbonyl_sources Examples of Carbonyl Sources Amine Azaspiro[2.4]heptan-7-amine (Nucleophile) Product Urea Derivative Amine->Product Carbonyl_Source Carbonyl Source (Electrophile) Carbonyl_Source->Product Isocyanate Isocyanate (R-N=C=O) Isocyanate->Carbonyl_Source CDI Carbonyldiimidazole (CDI) CDI->Carbonyl_Source

Caption: Logical relationship for the synthesis of urea derivatives.

Application Notes and Protocols for the Large-Scale Synthesis of Boc-(S)-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents, notably as a component of quinolone antibacterial agents and Hepatitis C virus (HCV) NS5A inhibitors like Ledipasvir. The protocols described herein are compiled from various patented and peer-reviewed methods, focusing on scalability, enantioselectivity, and overall process efficiency. This guide is intended to provide researchers and process chemists with a comprehensive resource for the reliable production of this critical building block.

Introduction

The 5-azaspiro[2.4]heptane scaffold is a valuable structural motif in medicinal chemistry due to its rigid, three-dimensional nature which can impart favorable pharmacological properties to drug candidates. The (S)-enantiomer of the Boc-protected amine, Boc-(S)-5-azaspiro[2.4]heptan-7-amine, is of particular interest. Its synthesis on a large scale presents challenges in achieving high enantiopurity and yield. This document outlines established synthetic strategies that address these challenges.

Synthetic Strategies Overview

Several synthetic routes for Boc-(S)-5-azaspiro[2.4]heptan-7-amine have been developed, primarily diverging in the method of constructing the spirocyclic core and introducing the desired stereochemistry. The most prominent strategies include:

  • Asymmetric Hydrogenation: This approach involves the enantioselective reduction of a prochiral precursor to establish the key stereocenter.

  • Chiral Resolution: A racemic mixture of the amine is synthesized and then resolved using a chiral resolving agent.

  • Synthesis from Chiral Pool: This strategy utilizes a readily available chiral starting material, such as (2S,4R)-4-hydroxyproline, to construct the target molecule.

The following sections will detail the experimental protocols for two of these effective methods.

Experimental Protocols

Method 1: Asymmetric Hydrogenation Route

This method focuses on the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate intermediate.[1]

3.1. Synthetic Pathway

Asymmetric_Hydrogenation_Route A Ethyl 1-(2-aminoaceto)- cyclopropanecarboxylate B Protected Intermediate A->B Protection C Key Chiral Intermediate B->C [RuCl(benzene)(S)-SunPhos]Cl Asymmetric Hydrogenation D Boc-(S)-5-azaspiro[2.4]heptan-7-amine C->D Cyclization & Deprotection

Figure 1: Asymmetric Hydrogenation Pathway.

3.2. Experimental Procedure

Step 1: Synthesis of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate

  • Detailed experimental parameters for this initial step are often substrate-specific and proprietary. The general approach involves the protection of the amino group of ethyl 1-(2-aminoaceto)cyclopropanecarboxylate using a suitable protecting group (e.g., Cbz or Boc) under standard conditions.

Step 2: Asymmetric Hydrogenation

  • To a high-pressure reactor, add the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate.

  • Add a solution of [RuCl(benzene)(S)-SunPhos]Cl catalyst in an appropriate solvent (e.g., methanol).

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by HPLC or TLC).

  • Cool the reactor, vent the hydrogen, and concentrate the reaction mixture under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the chiral intermediate.

Step 3: Cyclization and Deprotection to form Boc-(S)-5-azaspiro[2.4]heptan-7-amine

  • The chiral intermediate from the previous step undergoes intramolecular cyclization, often promoted by a suitable base.

  • Subsequent deprotection of other protecting groups and Boc-protection of the spirocyclic amine yields the final product.

3.3. Quantitative Data

StepKey ReagentsSolventTemperature (°C)Pressure (atm)Yield (%)Enantiomeric Excess (%)
Asymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]Cl, H₂Methanol50-7050-100>90up to 98.7[1]
Method 2: Chiral Resolution Route

This scalable method involves the synthesis of a racemic mixture followed by resolution using a chiral acid. A detailed example is provided in Chinese patent CN103420896B.[2]

3.1. Synthetic Pathway

Chiral_Resolution_Route A Etheric acid benzyl amide B 5-Benzyl-5-azaspiro[2.4] heptane-4,7-dione A->B Multi-step synthesis C 5-Benzyl-7-amino-5- azaspiro[2.4]heptane (racemic) B->C Reduction D 5-Benzyl-7-(S)-amino-5- azaspiro[2.4]heptane C->D Chiral Resolution (L-camphorsulfonic acid) E Boc-(S)-5-azaspiro[2.4]heptan-7-amine D->E Boc Protection & Debenzylation

Figure 2: Chiral Resolution Pathway.

3.2. Experimental Procedure

Step 1-4: Synthesis of 5-Benzyl-7-amino-5-azaspiro[2.4]heptane (Racemic Mixture) [2]

  • Step 1: React etheric acid benzyl amide with 1,2-dichloroethane in the presence of potassium carbonate in DMF to obtain 3-cyclopropylacetyl acetic acid benzyl amide.

  • Step 2: Brominate the product from Step 1 with NBS in dichloromethane/acetonitrile.

  • Step 3: Cyclize the brominated intermediate under alkaline conditions (e.g., NaOH, KOH) to yield 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione.

  • Step 4: Form the oxime with hydroxylamine hydrochloride, followed by reduction with NaBH₄ and boron trifluoride diethyl etherate to give the racemic 5-benzyl-7-amino-5-azaspiro[2.4]heptane.

Step 5: Chiral Resolution [2]

  • Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

  • Add a solution of L-camphorsulfonic acid in the same solvent.

  • Allow the diastereomeric salt of the (S)-enantiomer to crystallize.

  • Isolate the salt by filtration and wash with a cold solvent.

  • Treat the salt with a base (e.g., NaOH solution) and extract the free (S)-amine into an organic solvent.

  • Dry the organic layer and concentrate to obtain 5-benzyl-7-(S)-amino-5-azaspiro[2.4]heptane.

Step 6: Boc Protection and Debenzylation

  • Dissolve the chiral amine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the Boc-protected intermediate.

  • The final debenzylation step to yield the title compound is typically achieved via catalytic hydrogenation (e.g., using Pd/C).

3.3. Quantitative Data for Key Steps [2]

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)
Cyclization (Step 3)NaOH, KOH, or EtONaDichloromethaneReflux15
Oximation (Step 4)Hydroxylamine HCl-Room Temp2
Reduction (Step 4)NaBH₄, BF₃·OEt₂THF/Acetonitrile/DCM-10 to 105
Boc Protection (Step 6)Boc₂ODichloromethaneRoom Temp-

Safety and Handling

  • Reagents: Many reagents used in these syntheses are hazardous. Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. NBS is a lachrymator. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactions: Hydrogenation reactions are carried out under high pressure and should only be performed in appropriate high-pressure reactors by trained personnel.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The large-scale synthesis of Boc-(S)-5-azaspiro[2.4]heptan-7-amine can be successfully achieved through multiple synthetic routes. The choice of method will depend on factors such as available starting materials, equipment, and the desired level of enantiopurity. The asymmetric hydrogenation route offers high enantioselectivity in a key step, while the chiral resolution method provides a robust and scalable alternative. Careful optimization of reaction conditions and adherence to safety protocols are essential for the successful and safe production of this important pharmaceutical intermediate.

References

Application of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate in Sitafloxacin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the critical application of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate as a key chiral intermediate in the synthesis of Sitafloxacin, a broad-spectrum fluoroquinolone antibiotic. Sitafloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The use of this specific spirocyclic amine derivative is crucial for introducing the desired stereochemistry at the C-7 position of the quinolone core, which is essential for the drug's potent antibacterial activity.[1][2][3] This application note provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support process optimization and scale-up for pharmaceutical development.

Introduction

Sitafloxacin, with the chemical name 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-cis-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a fourth-generation fluoroquinolone antibiotic.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] The synthesis of Sitafloxacin is a multi-step process, with the construction of the C-7 side chain being a pivotal step. This compound serves as a protected form of the chiral amine required for this side chain, ensuring the correct stereochemical configuration in the final active pharmaceutical ingredient (API).[1][4][5] The tert-butoxycarbonyl (Boc) protecting group is strategically employed for its stability during the coupling reaction and its facile removal under acidic conditions in the final step of the synthesis.[4][6]

Synthetic Pathway Overview

The synthesis of Sitafloxacin involves the condensation of the core quinolone structure with the chiral side-chain intermediate, this compound. This is followed by the deprotection of the amine to yield the final drug substance.

The key transformation can be summarized as a nucleophilic aromatic substitution reaction where the secondary amine of the spirocyclic compound displaces a fluorine or other suitable leaving group at the C-7 position of the quinolone core. This reaction is typically carried out in the presence of a base to facilitate the reaction. The final step involves the removal of the Boc protecting group to unmask the primary amine, which is crucial for the biological activity of Sitafloxacin.

Sitafloxacin_Synthesis QuinoloneCore Quinolone Core (e.g., Formula VI) ProtectedSitafloxacin Boc-Protected Sitafloxacin (Formula VII) QuinoloneCore->ProtectedSitafloxacin Condensation (Base, Solvent) Intermediate (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate Intermediate->ProtectedSitafloxacin Sitafloxacin Sitafloxacin (Formula I) ProtectedSitafloxacin->Sitafloxacin Deprotection (Acid)

Figure 1: General workflow for the synthesis of Sitafloxacin using the key intermediate.

Experimental Protocols

The following protocols are derived from established patent literature and represent common methodologies for the synthesis of Sitafloxacin using this compound.

Protocol 1: Condensation of Quinolone Core with the Spirocyclic Intermediate

This protocol describes the coupling of the quinolone core with this compound.

Materials:

  • Formula V Compound (quinolone core precursor)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Isopropyl Alcohol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of the Formula V compound (e.g., 116 g, 0.31 mol) is prepared in a solvent system of acetonitrile/DMF (4:1 v/v, 500 mL).[4]

  • The mixture is stirred at room temperature until all solids are dissolved.[4]

  • Anhydrous potassium carbonate (e.g., 55.2 g, 0.40 mol) is added, and the mixture is stirred at 30°C for 1 hour.[4]

  • Triethylamine (e.g., 40.5 g, 0.40 mol) is then added, followed by the addition of this compound (e.g., 72.1 g, 0.34 mol).[4]

  • The reaction mixture is heated to 65°C and maintained for 8 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated to dryness.[4]

Protocol 2: Deprotection of Boc-Protected Sitafloxacin

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final Sitafloxacin product.

Procedure (continuation from Protocol 1):

  • The dried residue from the condensation step is dissolved in isopropyl alcohol (400 mL).[4]

  • The solution is cooled to 0°C.[4]

  • Concentrated hydrochloric acid (150 mL) is slowly added dropwise, and the mixture is allowed to react at this temperature for 1 hour.[4]

  • The reaction mixture is then slowly warmed to 45°C and held for an additional 2 hours, with reaction completion monitored by TLC.[4]

  • Following the completion of the reaction, the crude Sitafloxacin product is isolated and purified.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses. It is important to note that reaction conditions can be varied to optimize yield and purity.

Table 1: Reaction Conditions for Condensation and Deprotection

ParameterExample 1Example 2Example 3Reference
Condensation
Quinolone Core (mol)0.310.630.46[4]
Intermediate (mol)0.340.720.55[4]
K₂CO₃ (mol)0.400.840.64[4]
Triethylamine (mol)0.400.850.64[4]
SolventAcetonitrile/DMF (4:1)Acetonitrile/DMF (4:1)Acetonitrile/DMF (4:1)[4]
Temperature (°C)656870[4]
Time (h)88.59[4]
Deprotection
SolventIsopropyl AlcoholIsopropyl AlcoholIsopropyl Alcohol[4]
ReagentConc. HClConc. HClConc. HCl[4]
Initial Temp (°C)035[4]
Final Temp (°C)454850[4]
Time (h)33.54[4]

Note: The molar quantities are scaled based on the starting amount of the quinolone core in the respective examples.

Logical Relationship of Synthesis Steps

The synthesis of Sitafloxacin from its key intermediates follows a logical progression of chemical transformations designed to build the complex molecule while maintaining stereochemical integrity.

logical_flow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product A Quinolone Core (e.g., 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester) C Nucleophilic Aromatic Substitution (Condensation) A->C B This compound B->C D Acid-mediated Deprotection (Boc Removal) C->D Intermediate: Boc-Protected Sitafloxacin E Sitafloxacin D->E

Figure 2: Logical flow of the final steps in Sitafloxacin synthesis.

Conclusion

This compound is an indispensable intermediate in the stereoselective synthesis of Sitafloxacin. The protocols outlined, based on existing literature, provide a solid foundation for the laboratory-scale synthesis and subsequent process development. The use of a Boc-protected chiral amine simplifies the synthesis by preventing side reactions and allows for a high-yielding introduction of the crucial C-7 substituent. Further optimization of reaction conditions, including solvent systems, bases, and temperature profiles, can lead to improved yields, purity, and overall process efficiency, which are critical for large-scale pharmaceutical manufacturing.

References

Application Note: Protocol for N-Alkylation of Deprotected (S)-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-5-azaspiro[2.4]heptan-7-amine is a valuable chiral building block in medicinal chemistry, notably utilized in the synthesis of various therapeutic agents. N-alkylation of the secondary amine within this spirocyclic scaffold allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Direct N-alkylation of secondary amines with alkyl halides can be challenging, often leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[1][2] A more controlled and widely adopted method for the mono-N-alkylation of amines is reductive amination.[3][4][5] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the desired alkylated amine.[6][7] This method generally provides higher yields and purity of the target mono-alkylated product.[4]

This application note provides a detailed protocol for the N-alkylation of deprotected (S)-5-azaspiro[2.4]heptan-7-amine via reductive amination.

Key Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of (S)-5-azaspiro[2.4]heptan-7-amine with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • (S)-5-azaspiro[2.4]heptan-7-amine

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-5-azaspiro[2.4]heptan-7-amine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add the aldehyde (R-CHO) (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated (S)-5-azaspiro[2.4]heptan-7-amine derivative.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of (S)-5-azaspiro[2.4]heptan-7-amine with various aldehydes using the reductive amination protocol.

EntryAldehyde (R-CHO)Reaction Time (h)Yield (%)Purity (%)
1Isobutyraldehyde485>98
2Benzaldehyde682>99
3Cyclohexanecarboxaldehyde588>98
44-Fluorobenzaldehyde679>97

Mandatory Visualization

Reductive_Amination_Workflow Start Start: (S)-5-azaspiro[2.4]heptan-7-amine + Aldehyde (R-CHO) Imine_Formation Imine Formation (DCM, AcOH, RT, 1h) Start->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Imine Intermediate Workup Aqueous Workup (NaHCO₃) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification End End: N-Alkylated Product Purification->End

Caption: Workflow for the N-alkylation via reductive amination.

References

Application Note: Continuous Flow Chemistry for Efficient Boc Deprotection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1] Its removal, or deprotection, is a critical step in many synthetic routes. Traditional batch methods for Boc deprotection often involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can necessitate lengthy reaction times, complex aqueous workups, and the handling of corrosive reagents.[1] Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety, and greater efficiency.[2] This application note details protocols for both thermal and acid-catalyzed Boc deprotection of amines in a continuous flow setup.

Continuous flow technology enables the superheating of solvents above their boiling points through the use of back-pressure regulators, facilitating rapid, high-temperature reactions with precise temperature control.[3] This leads to significantly reduced reaction times, often from hours to minutes.[4][5] Furthermore, the use of heterogeneous solid acid catalysts in packed-bed reactors simplifies product isolation, as the catalyst is retained within the reactor, eliminating the need for aqueous workups to remove soluble acids.[4][6]

Advantages of Continuous Flow for Boc Deprotection:

  • Enhanced Efficiency and Productivity: Shortened residence times and the elimination of workup steps lead to higher throughput.[4]

  • Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents and superheated solvents.

  • Precise Control: Accurate control over temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize side products.[2]

  • Facilitated Scale-up: Scaling up production is straightforward by extending the operation time or by using a larger reactor.

  • Selective Deprotection: Precise temperature control in thermal deprotection allows for the selective removal of one Boc group in the presence of another.[3][7][8]

Experimental Protocols

Two primary approaches for continuous flow Boc deprotection are highlighted: thermal deprotection and heterogeneous acid-catalyzed deprotection.

Protocol 1: Thermal Boc Deprotection in Continuous Flow

This method leverages high temperatures to induce the thermolytic cleavage of the Boc group without the need for an acid catalyst.[3][7][8] This approach is particularly advantageous as it avoids the use of corrosive acids and simplifies product workup.

General Experimental Workflow:

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Pressure Control & Collection A Boc-Protected Amine in Solvent P1 HPLC Pump A->P1 R Heated Reactor Coil P1->R BPR Back-Pressure Regulator R->BPR C Product Collection BPR->C

Caption: General workflow for continuous flow Boc deprotection.

Materials:

  • Boc-protected amine

  • Anhydrous solvent (e.g., methanol, trifluoroethanol, acetonitrile, THF, toluene)[3][5]

  • Continuous flow reactor system with a pump, heated reactor coil, and a back-pressure regulator.

Procedure:

  • Preparation: Prepare a solution of the Boc-protected amine in the chosen solvent at a specified concentration (e.g., 0.05 M to 0.1 M).[9]

  • System Setup:

    • Set the flow reactor to the desired temperature (e.g., 120-240 °C).[3]

    • Set the back-pressure regulator to maintain the system pressure (e.g., 500 psi) to keep the solvent in a liquid state.[9]

  • Reaction:

    • Pump the solution of the Boc-protected amine through the heated reactor coil at a specific flow rate. The residence time is determined by the reactor volume and the flow rate.

    • Typical residence times can range from a few minutes to over an hour, depending on the substrate and desired conversion.[3]

  • Collection and Analysis:

    • The product stream exiting the back-pressure regulator is collected.

    • The solvent can be removed under reduced pressure to yield the deprotected amine.

    • Analyze the product for purity and yield using standard techniques such as NMR, GC-MS, or HPLC.

Protocol 2: Heterogeneous Acid-Catalyzed Boc Deprotection

This method employs a solid acid catalyst packed into a column, which serves as the reactor. This approach allows for efficient deprotection at lower temperatures compared to the thermal method and simplifies product isolation.[4]

General Experimental Workflow:

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Pressure Control & Collection A Boc-Protected Amine in Solvent P1 HPLC Pump A->P1 R Heated Packed-Bed Reactor (Solid Acid Catalyst) P1->R BPR Back-Pressure Regulator R->BPR C Product Collection BPR->C

Caption: Workflow for heterogeneous acid-catalyzed flow deprotection.

Materials:

  • Boc-protected amine

  • Anhydrous solvent (e.g., THF)[4]

  • Solid acid catalyst (e.g., H-BEA zeolite)[4]

  • Continuous flow reactor system with a pump, a column for the packed bed, a column heater, and a back-pressure regulator.

Procedure:

  • Reactor Preparation: Pack a column with the solid acid catalyst (e.g., 200-500 mg of H-BEA zeolite).[9]

  • Preparation: Prepare a solution of the Boc-protected amine in the chosen solvent (e.g., 0.050 M to 0.100 M in THF).[9]

  • System Setup:

    • Install the packed column into the flow reactor system and heat it to the desired temperature (e.g., 140-200 °C).[9]

    • Set the back-pressure regulator to maintain system pressure (e.g., 500 psi).[9]

  • Reaction:

    • Pump the substrate solution through the heated packed-bed reactor at a defined flow rate (e.g., 0.04-0.5 mL/min).[9]

    • The residence time is determined by the void volume of the catalyst bed and the flow rate. High yields can often be achieved with residence times of less than a minute.[4]

  • Collection and Analysis:

    • Collect the product stream after the back-pressure regulator.

    • The solvent can be evaporated to afford the deprotected amine product.

    • Analyze the product for purity and yield.

Data Presentation

The following tables summarize reaction conditions and outcomes for the continuous flow Boc deprotection of various amines, demonstrating the versatility and efficiency of these methods.

Table 1: Thermal Boc Deprotection of Various Amines [3]

EntrySubstrateSolventTemperature (°C)Residence Time (min)Conversion (%)
1N-Boc-phenethylamineTFE2403044
2N-Boc-anilineTFE24035>95
3N-Boc-anilineMeOH24035>95
4N-Boc-imidazoleTFE12020>95
5N-Boc-indoleTFE1506098

Table 2: Heterogeneous Acid-Catalyzed Boc Deprotection using H-BEA Zeolite in THF [9]

EntrySubstrateConcentration (M)Temperature (°C)Flow Rate (mL/min)Yield (%)
1N-Boc-4-chloroaniline0.1001400.5>95
2N-Boc-4-aminobiphenyl0.1001400.5>95
3N-Boc-4-ethylaniline0.1001800.5>95
4N-Boc-tryptophol0.0502000.0485
5N-Boc-morpholine0.0502000.0492

Conclusion

Continuous flow chemistry presents a robust and efficient platform for the Boc deprotection of amines. Both thermal and heterogeneous acid-catalyzed methods offer significant advantages over traditional batch processing, including reduced reaction times, simplified workups, and improved safety and control. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technology in their synthetic endeavors. The choice between thermal and catalytic methods will depend on the specific substrate's thermal stability and functional group compatibility.

References

Application Notes and Protocols: Azaspiro[3.3]heptane Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro[3.3]heptane amino acids and their derivatives have emerged as a compelling structural motif in modern drug design. Their rigid, three-dimensional spirocyclic core offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar scaffolds. This document provides an overview of their application, detailed experimental protocols for their synthesis and incorporation into lead compounds, and quantitative data to support their use as bioisosteric replacements for common saturated heterocycles like piperidine and piperazine.

Key Applications in Drug Design

The primary utility of azaspiro[3.3]heptane derivatives in medicinal chemistry lies in their role as bioisosteres . By replacing traditional ring systems, they can introduce novel chemical space and improve drug-like properties.

  • Piperidine and Piperazine Bioisosteres: Azaspiro[3.3]heptanes are frequently employed as mimics of piperidine and piperazine rings. This substitution can lead to compounds with enhanced metabolic stability and altered physicochemical properties such as lipophilicity and basicity.[1]

  • Improving Physicochemical Properties: The introduction of an azaspiro[3.3]heptane moiety can significantly impact a molecule's lipophilicity (LogD) and basicity (pKa). In many cases, this leads to a decrease in lipophilicity, which can be advantageous for improving solubility and reducing off-target effects.[2]

  • Accessing Novel Chemical Space: The rigid, non-planar structure of azaspiro[3.3]heptanes provides a fixed orientation of substituents, allowing for precise interactions with biological targets. This "escape from flatland" is a key strategy in modern drug discovery to enhance target engagement.

Data Presentation: Physicochemical and In Vivo Data

The following tables summarize quantitative data comparing azaspiro[3.3]heptane-containing compounds with their parent molecules.

Table 1: Physicochemical Properties of Model Amide Compounds[1]
CompoundScaffoldSolubility (µM)clogPlogD (pH 7.4)Intrinsic Clearance (CLint, µL/min/mg)t1/2 (min)
57 Piperidine1362.12.115>120
58 2-Azaspiro[3.3]heptane121.81.82592
59 1-Azaspiro[3.3]heptane131.81.85>120
Table 2: In Vivo Antinociceptive Effect of Bupivacaine and its 1-Azaspiro[3.3]heptane Analogue (Compound 66) in the Tail Flick Test[3]
CompoundMaximum Effect (Time Point)General Activity Comparison
Bupivacaine~30 minMore potent than Compound 66
Compound 66~60 minLess potent but longer duration of action

Experimental Protocols

Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane Core

This protocol is adapted from the synthesis of 1-azaspiro[3.3]heptane, a key intermediate.[1]

Step 1: Synthesis of Methylenecyclobutane

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Stir the resulting yellow suspension at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford methylenecyclobutane.

Step 2: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • To a solution of methylenecyclobutane (1.0 eq.) in anhydrous dichloromethane at 0 °C, add Graf's isocyanate (chlorosulfonyl isocyanate, 1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.

Step 3: Reduction to 1-Azaspiro[3.3]heptane

  • To a solution of the crude spirocyclic β-lactam (1.0 eq.) in anhydrous THF at 0 °C, add a solution of alane (AlH3, 2.0 eq.) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation to obtain 1-azaspiro[3.3]heptane.

Protocol 2: Synthesis of an N-Aryl-2-azaspiro[3.3]heptane-6-carboxamide (General Procedure)

This protocol provides a general method for the synthesis of bioactive compounds incorporating the azaspiro[3.3]heptane scaffold.

Step 1: Boc-protection of 2-Azaspiro[3.3]heptane-6-carboxylic acid

  • To a solution of 2-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq.).

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq.) and stir the mixture at room temperature for 16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 2-azaspiro[3.3]heptane-6-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of the Boc-protected carboxylic acid (1.0 eq.), a desired aniline (1.0 eq.), and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Boc-deprotection

  • Dissolve the Boc-protected amide in a 4 M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the final N-aryl-2-azaspiro[3.3]heptane-6-carboxamide.

Visualizations

Bioisosteric Replacement of Piperidine with Azaspiro[3.3]heptane

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperidine Drug_A Bioactive Molecule (e.g., Bupivacaine) Piperidine->Drug_A Incorporation Drug_B Analogue with Improved Properties Drug_A->Drug_B Bioisosteric Replacement Azaspiro Azaspiro->Drug_B Incorporation

Caption: Bioisosteric replacement of a piperidine ring with an azaspiro[3.3]heptane scaffold.

Experimental Workflow: Synthesis of 1-Azaspiro[3.3]heptane

G start Cyclobutanone step1 Wittig Reaction (Methyltriphenylphosphonium bromide, n-BuLi) start->step1 intermediate1 Methylenecyclobutane step1->intermediate1 step2 [2+2] Cycloaddition (Graf's Isocyanate) intermediate1->step2 intermediate2 Spirocyclic β-Lactam step2->intermediate2 step3 Reduction (Alane) intermediate2->step3 end 1-Azaspiro[3.3]heptane step3->end

Caption: A three-step synthetic workflow for the preparation of the 1-azaspiro[3.3]heptane core.

Signaling Pathway: Inhibition of CXCR2

Azaspiro[3.3]heptane derivatives have been explored as antagonists of the CXCR2 receptor, a key player in inflammatory signaling.

G cluster_membrane Cell Membrane CXCR2 CXCR2 Receptor G_protein G-protein Activation CXCR2->G_protein Chemokine Chemokine (e.g., CXCL8) Chemokine->CXCR2 Binds Antagonist Azaspiro[3.3]heptane Antagonist Antagonist->CXCR2 Blocks PLC PLC Activation G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Inflammation Pro-inflammatory Gene Expression & Chemotaxis PLC->Inflammation PI3K->Inflammation MAPK->Inflammation

Caption: Simplified signaling pathway of the CXCR2 receptor and its inhibition by an azaspiro[3.3]heptane antagonist.[3][4][5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate. Our aim is to help you improve your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the final Boc protection step and the preparation of the precursor amine.

Q1: My Boc protection of (S)-5-azaspiro[2.4]heptan-7-amine is giving a low yield. What are the potential causes and solutions?

Low yields in Boc protection reactions are a common issue. Several factors could be at play, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider gentle heating (e.g., to 40°C) to drive the reaction forward, but be mindful of potential side reactions.[1]

  • Suboptimal Base: The choice and amount of base are critical.

    • Solution: While not always strictly necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the in-situ formed acid and accelerate the reaction.[2] Ensure at least one equivalent of base is used, especially if the starting amine is a salt.

  • Poor Solubility: If the amine precursor has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution: Select a solvent that effectively dissolves both the amine and the di-tert-butyl dicarbonate (Boc₂O). Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[1] For particularly stubborn solubility issues, a co-solvent system, such as THF/water, may be beneficial.[3]

  • Moisture Contamination: Water can hydrolyze the Boc anhydride, reducing its effective concentration and leading to lower yields.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired mono-Boc protected product?

The formation of multiple products often points to side reactions. Here are the most common culprits and their solutions:

  • Di-Boc Protection: Primary amines can sometimes be protected twice, especially with an excess of Boc anhydride and a strong base.[1]

    • Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of Boc₂O and avoid overly strong bases if possible. Monitor the reaction closely and stop it once the starting material is consumed.[2]

  • Urea Formation: This side product can form, particularly with sterically hindered amines.

    • Solution: Using a milder base and optimizing the reaction temperature can help minimize the formation of urea byproducts.[1]

Q3: Is a base always required for the Boc protection step?

No, a base is not always a strict requirement. The reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[2] However, for less nucleophilic amines or to ensure the reaction proceeds at a reasonable rate, the addition of a base like triethylamine is highly recommended.[2]

Q4: What is the best workup procedure for a Boc protection reaction?

A standard workup procedure involves:

  • Quenching the Reaction: If there is excess Boc₂O, it can be quenched by adding a small amount of a nucleophilic amine like N,N-dimethylethylenediamine or by adding water.

  • Solvent Removal: The organic solvent is typically removed under reduced pressure.

  • Aqueous Workup: The residue is redissolved in an organic solvent (e.g., ethyl acetate or DCM) and washed with a mild aqueous acid (like 1M HCl or saturated NH₄Cl) to remove the base and any unreacted amine, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[2]

Data Presentation: Optimizing Boc Protection Conditions

Table 1: Effect of Base on Boc Protection Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Representative Yield (%)
1NoneDCM251260-75
2TEA (1.2)DCM25485-95
3DIPEA (1.2)DCM25488-96
4NaHCO₃ (sat. aq.)Dioxane25680-90

Table 2: Effect of Solvent on Boc Protection Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Representative Yield (%)
1TEA (1.2)DCM25485-95
2TEA (1.2)THF25482-92
3TEA (1.2)Acetonitrile25580-90
4NoneMethanol25285-95[4]

Experimental Protocols

A plausible synthetic route to this compound involves the synthesis of the precursor amine, (S)-5-azaspiro[2.4]heptan-7-amine, followed by Boc protection. The synthesis of the spirocyclic amine can be adapted from procedures for similar structures, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[5]

Protocol 1: Synthesis of (S)-5-azaspiro[2.4]heptan-7-amine (Illustrative)

This protocol is an adaptation and requires experimental validation.

  • Starting Material: A suitable starting material would be a protected proline derivative, such as N-Boc-4-oxo-L-proline.

  • Formation of the Spirocycle: This can be achieved through a multi-step sequence likely involving the introduction of the cyclopropyl group at the 4-position, followed by reduction and cyclization.

  • Deprotection: The protecting group from the proline nitrogen would need to be removed to yield the free amine.

Protocol 2: Boc Protection of (S)-5-azaspiro[2.4]heptan-7-amine

This is a general and robust protocol for the Boc protection of a primary amine.

  • Dissolution: Dissolve (S)-5-azaspiro[2.4]heptan-7-amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Addition of Base: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either as a solid in one portion or as a solution in DCM.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, wash the reaction mixture with 1M HCl (aq.), followed by saturated NaHCO₃ (aq.), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and a troubleshooting decision tree for the Boc protection step.

Synthesis_Workflow Start Protected Proline Derivative Step1 Spirocyclization Start->Step1 Step2 Deprotection Step1->Step2 Amine (S)-5-azaspiro[2.4]heptan-7-amine Step2->Amine Step3 Boc Protection with Boc₂O Amine->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting_Boc_Protection Start Low Yield in Boc Protection Q1 Is the reaction incomplete? Start->Q1 A1_yes Increase reaction time and/or temperature. Monitor by TLC/LC-MS. Q1->A1_yes Yes Q2 Are there multiple products? Q1->Q2 No A2_yes Check for di-Boc formation. Reduce Boc₂O stoichiometry to ~1.1 eq. Q2->A2_yes Yes Q3 Is the starting amine fully dissolved? Q2->Q3 No A3_no Change to a better solvent (e.g., THF, DCM). Consider a co-solvent system. Q3->A3_no No Q4 Was the reaction run under anhydrous conditions? Q3->Q4 Yes A4_no Dry glassware and use anhydrous solvents. Run under an inert atmosphere. Q4->A4_no No

Caption: Troubleshooting decision tree for low yield in Boc protection.

References

Technical Support Center: Troubleshooting Boc Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and other issues encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2][4]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide. Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[2]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][5] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[2] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2]

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection can result from insufficient acid concentration, short reaction times, or low temperatures. Signs of incomplete deprotection include the presence of the starting material in the crude product analysis (e.g., by HPLC or LC-MS) and, in peptide synthesis, the potential for deletion sequences.[2]

Q5: Are there milder alternatives to strong acids like TFA for Boc deprotection?

A5: Yes, for substrates with acid-sensitive functional groups, several milder deprotection methods can be employed. These include using Lewis acids like zinc bromide (ZnBr2), thermal deprotection by heating the compound, or using other reagent systems like oxalyl chloride in methanol.[1][6][7][8][9][10]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[2]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For instance, triisopropylsilane (TIS) is a highly effective general carbocation scavenger, while 1,2-ethanedithiol (EDT) is particularly useful for protecting cysteine residues.[5][11][12]

Issue 2: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: This indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[2]

  • Solution: Add reducing agents to the cleavage cocktail. Thioanisole is effective in preventing S-alkylation, and the addition of dimethyl sulfide (DMS) can also help prevent oxidation.[5][12][13] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[14]

Issue 3: The Boc deprotection is incomplete or very slow.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The concentration of the acid may be too low to effectively cleave the Boc group.

    • Solution: Increase the acid concentration (e.g., from 50% TFA in DCM to neat TFA) or switch to a stronger acid system like 4M HCl in dioxane.[5][15]

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[5][15]

  • Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[2][15]

    • Solution: More forcing conditions, such as a stronger acid, longer reaction time, and potentially elevated temperature, may be necessary. The use of an effective scavenger cocktail is crucial under these conditions.[5][15]

  • Possible Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the reaction sites.[2][16]

    • Solution: Ensure the chosen solvent promotes good resin swelling. Interestingly, a 55% TFA solution in DCM can lead to better resin swelling and higher purity peptides than 100% TFA.[16]

Data Presentation

Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide

Scavenger Cocktail Composition (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on internal analysis and literature reports.[5]

Table 2: Comparison of TFA and HCl for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM), neat TFA[17]4M in Dioxane, 1M-4M in various organic solvents (MeOH, EtOAc)[17]
Reaction Time Generally fast (30 minutes to a few hours)[17]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[17]
Product Purity Generally high, but the TFA salt can be oily.[17]Often high, with the hydrochloride salt frequently being a crystalline solid.[17]
Selectivity Can be less selective and may cleave other acid-sensitive groups.[17]4M HCl in dioxane has shown good selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[17]

Experimental Protocols

Protocol 1: General Solution-Phase Boc Deprotection using TFA with Scavengers

  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[2]

  • Deprotection: Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[18]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[15] If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[15] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[18]

Protocol 2: General Solid-Phase Boc Deprotection (Single Cycle)

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[19]

  • Deprotection: Add a solution of 50% TFA in DCM to the swollen resin. Agitate the mixture for 20-30 minutes.[19][20]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[19]

  • Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[19]

  • Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[19]

Protocol 3: Cleavage from Resin and Deprotection using Reagent K

Reagent K composition: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[5]

  • Preparation: If necessary, remove the N-terminal Fmoc-protecting group.

  • Cleavage: Suspend the peptide-resin in Reagent K (10-40 mL per gram of resin).[21]

  • Reaction: Stir at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[21]

  • Isolation: Filter the resin and rinse with fresh TFA. Concentrate the combined filtrates under reduced pressure.[21]

  • Precipitation: Add the concentrated solution to cold methyl t-butyl ether to precipitate the crude peptide.[21]

  • Collection: Collect the peptide by filtration or centrifugation and wash with cold ether.[21]

Protocol 4: Milder Boc Deprotection using Zinc Bromide

  • Setup: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM under an inert atmosphere.[7]

  • Reagent Addition: Add Zinc Bromide (ZnBr₂) (2-3 equiv.).[7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary and should be monitored by TLC.[6][7]

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate and extract with DCM. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.[22]

Protocol 5: Thermal Boc Deprotection

  • Setup: Dissolve or suspend the Boc-protected amine in a suitable high-boiling solvent like toluene or water.[1][10]

  • Reaction: Heat the mixture to reflux.[1][10]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can be lengthy.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.[1]

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation - Carbamic Acid Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Products Side Products (e.g., Alkylation) tBu_Cation->Side_Products Reacts with Nucleophiles Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapped by Scavenger Scavenger Scavenger->Trapped_Cation

Caption: General mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Troubleshooting_Workflow Start Boc Deprotection Experiment Analysis Analyze Crude Product (HPLC, LC-MS) Start->Analysis Problem Problem Observed? Analysis->Problem Success Successful Deprotection Problem->Success No Incomplete Incomplete Reaction? Problem->Incomplete Yes Side_Reaction Unexpected Peaks? Incomplete->Side_Reaction No Increase_Acid Increase Acid Conc. or Strength Incomplete->Increase_Acid Yes Increase_Time Increase Reaction Time / Temp Incomplete->Increase_Time Yes Check_Swelling Check Resin Swelling (SPPS) Incomplete->Check_Swelling Yes (SPPS) Add_Scavenger Add/Optimize Scavengers Side_Reaction->Add_Scavenger Yes Check_Mass Check Mass Shift (+56 or +16 Da) Side_Reaction->Check_Mass Yes Optimize Optimize Conditions Increase_Acid->Optimize Increase_Time->Optimize Check_Swelling->Optimize Add_Scavenger->Optimize Check_Mass->Add_Scavenger

References

Technical Support Center: Purification of (S)-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-5-azaspiro[2.4]heptan-7-amine from a typical reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of (S)-5-azaspiro[2.4]heptan-7-amine?

A1: The impurities largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials and intermediates: Such as protected precursors of the spirocyclic amine.

  • The opposite enantiomer (R)-5-azaspiro[2.4]heptan-7-amine: Particularly if a chiral resolution step is incomplete or if the asymmetric synthesis is not perfectly stereoselective.

  • Byproducts from side reactions: These can include products from over-alkylation, decomposition, or rearrangement.

  • Reagents and catalysts: For instance, residual ruthenium catalyst from an asymmetric hydrogenation step or resolving agents like L-camphorsulfonic acid.

  • Protecting groups: Incomplete deprotection can leave Boc- or Cbz-protected amine intermediates in the mixture.

Q2: What are the recommended purification techniques for (S)-5-azaspiro[2.4]heptan-7-amine?

A2: The most effective purification strategies typically involve a combination of the following techniques:

  • Acid-Base Extraction: This is a fundamental and highly effective method for separating the basic amine from neutral or acidic impurities.[1][2][3][4]

  • Crystallization of Salts: Formation of a salt, often the dihydrochloride or a salt with a chiral acid, can be a powerful method for both purification and chiral resolution.[5]

  • Column Chromatography: This technique is useful for separating the target amine from closely related impurities. Due to the basic nature of the amine, specific precautions are necessary to avoid poor separation.

Q3: My amine is streaking on the silica gel TLC plate and column. How can I prevent this?

A3: Streaking is a common issue when purifying amines on silica gel due to the acidic nature of silica. To mitigate this, you can:

  • Use a basic modifier in the eluent: Adding a small amount of a volatile base like triethylamine (typically 0.1-1%) or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica gel.

  • Pre-treat the silica gel: The silica gel can be washed with a solution containing a base before packing the column.

  • Use an alternative stationary phase: Alumina (basic or neutral) or commercially available amine-functionalized silica can be effective alternatives to standard silica gel.

Q4: How can I improve the yield and purity of my crystallized (S)-5-azaspiro[2.4]heptan-7-amine salt?

A4: To optimize crystallization:

  • Solvent selection is critical: Choose a solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Control the cooling rate: Slow cooling generally leads to the formation of larger, purer crystals.

  • Seeding: Introducing a small crystal of the pure salt can initiate crystallization and improve the crystal quality.

  • Control pH: When crystallizing a salt like the dihydrochloride, ensuring the correct stoichiometry of the acid is crucial.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of (S)-5-azaspiro[2.4]heptan-7-amine.

Issue 1: Low Recovery After Acid-Base Extraction
Symptom Possible Cause Troubleshooting Step
Low yield of the amine in the organic layer after basification and extraction.Incomplete basification of the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt back to the free amine. Use a pH meter or pH paper to verify.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Insufficient number of extractions.Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the amine from the aqueous layer.
Issue 2: Impurities Co-crystallize with the Product Salt
Symptom Possible Cause Troubleshooting Step
The crystallized salt is not pure as determined by NMR or HPLC.The chosen crystallization solvent is not optimal.Screen a variety of solvents or solvent mixtures to find a system that provides better discrimination between the product salt and the impurities.
The crude material is too impure for a single crystallization.Consider a preliminary purification step, such as a quick filtration through a plug of silica or an initial acid-base extraction, to remove gross impurities before crystallization.
The cooling process was too rapid.Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
Issue 3: Poor Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Step
The amine product elutes as a broad, streaky band.Interaction of the basic amine with the acidic silica gel.Add a small percentage of triethylamine or ammonium hydroxide to the eluent. Alternatively, use a different stationary phase like alumina or amine-functionalized silica.
The polarity of the eluent is not optimized.Carefully optimize the solvent system using TLC before running the column. A gradient elution may provide better separation than an isocratic one.
The column was overloaded with the crude sample.Use an appropriate ratio of sample to stationary phase (typically 1:50 to 1:100 by weight).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is suitable for the initial purification of (S)-5-azaspiro[2.4]heptan-7-amine from a reaction mixture containing neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) three times. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 5 M sodium hydroxide (NaOH), until the pH is greater than 10. This will deprotonate the amine salt.

  • Back Extraction: Extract the now basic aqueous solution with DCM or ethyl acetate three times. The free amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.

Protocol 2: Purification by Crystallization as the Dihydrochloride Salt

This protocol is effective for obtaining a highly pure, solid form of the target compound.

  • Dissolution: Dissolve the purified free amine from the acid-base extraction in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring. Typically, two equivalents of HCl are required.

  • Crystallization: The dihydrochloride salt should precipitate. Continue stirring in the ice bath for a period of time to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent, such as diethyl ether, to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure (S)-5-azaspiro[2.4]heptan-7-amine dihydrochloride.

Data Presentation

Purification Step Typical Purity (by HPLC) Expected Yield Notes
Crude Reaction Mixture50-80%-Purity is highly dependent on the reaction conditions and work-up.
After Acid-Base Extraction>90%80-95%Efficiently removes non-basic impurities.
After Crystallization>98%70-90% (from extracted material)Can significantly improve both chemical and enantiomeric purity.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Crystallization Crystallization as Salt Extraction->Crystallization High Purity Column Column Chromatography (Optional) Extraction->Column For difficult separations PureProduct (S)-5-azaspiro[2.4]heptan-7-amine Crystallization->PureProduct Column->Crystallization

Caption: General purification workflow for (S)-5-azaspiro[2.4]heptan-7-amine.

TroubleshootingLogic ImpureProduct Impure Product After Purification CheckCrystallization Review Crystallization Protocol ImpureProduct->CheckCrystallization CheckChromatography Review Chromatography Protocol ImpureProduct->CheckChromatography LowYield Low Yield CheckExtraction Review Acid-Base Extraction Protocol LowYield->CheckExtraction LowYield->CheckCrystallization OptimizepH Optimize pH for Extraction/Basification CheckExtraction->OptimizepH OptimizeSolvent Optimize Crystallization Solvent CheckCrystallization->OptimizeSolvent OptimizeEluent Optimize Eluent System (add base) CheckChromatography->OptimizeEluent

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimization of Chiral Separation for Azaspiro[2.4]heptane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of azaspiro[2.4]heptane enantiomers and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in separating azaspiro[2.4]heptane enantiomers?

The primary challenge is achieving adequate resolution (Rs > 1.5) between the two enantiomer peaks. Azaspiro[2.4]heptane is a rigid, compact molecule, and finding a chiral stationary phase (CSP) that can effectively differentiate between the two mirror images can be difficult. Success often depends on the specific derivatives on the azaspiro core, as these functional groups provide the primary interaction points with the CSP.

Q2: Which type of chiral stationary phase (CSP) is recommended as a starting point?

For cyclic amines and amino acid derivatives like azaspiro[2.4]heptane compounds, polysaccharide-based CSPs are highly recommended.[1] Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series, which are based on derivatized cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including basic and acidic molecules.[2][3] An initial screening on columns like CHIRALPAK AD-H, CHIRALCEL OD-H, or their immobilized equivalents (e.g., CHIRALPAK IA, IB, IC) is a robust starting strategy.[4]

Q3: What mobile phases are typically used for this type of separation?

The choice of mobile phase depends on the chromatography mode:

  • Normal Phase (NP): This is the most common mode for polysaccharide CSPs. Typical mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with an alcohol modifier such as isopropanol (IPA) or ethanol.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing faster and more efficient separations. The mobile phase is typically supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol).[5] It is considered a "greener" alternative to normal-phase HPLC.[6]

  • Reversed-Phase (RP): While less common for initial screening on these CSPs, reversed-phase conditions (e.g., acetonitrile/water or methanol/water with buffers) can be effective, particularly with modified columns like CHIRALCEL OD-RH.[4]

Q4: Why is a mobile phase additive necessary for separating my azaspiro[2.4]heptane derivative?

Azaspiro[2.4]heptane contains a basic nitrogen atom. Unmodified, this basic site can interact strongly with residual acidic sites on the silica support of the CSP, leading to severe peak tailing and poor resolution. Adding a small amount of a basic additive neutralizes these active sites.[7]

  • For basic compounds: An amine additive like diethylamine (DEA) or ethanolamine (MEA) is typically added at a concentration of 0.1% to the mobile phase.[4][8]

  • For acidic derivatives (e.g., with a carboxylic acid group): An acidic modifier like trifluoroacetic acid (TFA) or formic acid at 0.1% is required to suppress the ionization of the acid, improving peak shape and retention.[4][5]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

  • Symptom: The enantiomer peaks are completely or partially merged.

Potential Cause Recommended Action & Protocol
Inappropriate CSP The chiral selector may not be suitable for your analyte. Screen a set of complementary columns (e.g., an amylose-based and a cellulose-based CSP).
Mobile Phase Composition is Not Optimal 1. Adjust Alcohol Modifier: Change the percentage of the alcohol modifier (e.g., IPA or Ethanol in hexane) in 5% increments (e.g., 10%, 15%, 20%). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.[4] 2. Change Alcohol Type: Switch the alcohol modifier. The steric differences between ethanol and isopropanol can significantly alter the chiral recognition mechanism.[6]
Temperature is Not Optimal Systematically vary the column temperature. Generally, lower temperatures enhance the stability of transient diastereomeric complexes, improving resolution.[7] Protocol: Start at 25°C. Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). If resolution worsens, try increasing the temperature (e.g., to 30°C, 35°C), as this can sometimes improve efficiency.[7]
Incorrect Additive For the basic azaspiro[2.4]heptane core, ensure a basic additive (e.g., 0.1% DEA) is present in a normal phase system. For acidic derivatives, ensure an acidic additive (e.g., 0.1% TFA) is used.[4][8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Peaks are asymmetrical, making accurate integration difficult.

Potential Cause Recommended Action & Protocol
Secondary Interactions Adjust Additive Concentration: If peak tailing is observed for a basic analyte, the concentration of the basic additive may be insufficient. Try increasing the DEA or other amine additive concentration from 0.1% to 0.2%. For acidic analytes, ensure the acidic additive is present.[8]
Column Overload The sample concentration is too high, saturating the stationary phase. Protocol: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves significantly, reduce the mass of sample injected onto the column.[7]
Column Contamination or Degradation The column may be contaminated with strongly retained impurities. For immobilized CSPs, flush with a strong solvent like dichloromethane or THF (check column manual for compatibility). If performance does not improve, the column may need replacement.[7]

Illustrative Experimental Protocols & Data

Disclaimer: The following are suggested starting protocols for method development, based on the analysis of structurally similar compounds. Optimization will be required for your specific azaspiro[2.4]heptane derivative.

Protocol 1: Chiral HPLC (Normal Phase)

This method is a suitable starting point for a protected (e.g., N-Boc) azaspiro[2.4]heptane carboxylic acid derivative.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Protocol 2: Chiral SFC

This method is a good starting point for a basic azaspiro[2.4]heptane derivative.

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Methanol to a concentration of 1 mg/mL.[6]

Table 1: Example Data for Optimization of Separation

This table illustrates how to systematically record data while optimizing a chiral separation. The goal is to maximize the Resolution (Rs).

Run ID Column Mobile Phase (Hexane:IPA) Additive t_R1 (min) t_R2 (min) Separation Factor (α) Resolution (Rs)
1CHIRALPAK AD-H90:100.1% TFA10.210.91.081.1
2CHIRALPAK AD-H85:150.1% TFA8.59.31.111.6
3CHIRALPAK AD-H80:200.1% TFA7.17.71.101.4
4CHIRALCEL OD-H85:150.1% TFA9.811.01.141.9

Note: t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, respectively. α = k2/k1, where k is the retention factor. Rs is a measure of the baseline separation between the two peaks.

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in chiral method development.

G start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? start->check_csp opt_mp Optimize Mobile Phase check_csp->opt_mp Yes screen_csp Screen different CSPs (e.g., Amylose vs. Cellulose) check_csp->screen_csp No / Unsure adjust_alcohol Adjust % Alcohol (± 5% increments) opt_mp->adjust_alcohol opt_temp Optimize Temperature adjust_temp Adjust Temperature (Try lower T first) opt_temp->adjust_temp screen_csp->opt_mp New CSP selected change_alcohol Change Alcohol Type (IPA vs. EtOH) adjust_alcohol->change_alcohol change_alcohol->opt_temp success Resolution Achieved (Rs >= 1.5) adjust_temp->success Improved

Caption: Troubleshooting workflow for improving poor enantiomeric resolution.

G start Peak Tailing Observed check_overload Check for Column Overload start->check_overload dilute_sample Dilute sample (1:10, 1:100) and re-inject check_overload->dilute_sample check_additive Optimize Mobile Phase Additive adjust_conc Adjust Additive Conc. (e.g., 0.1% -> 0.2%) check_additive->adjust_conc check_column Check Column Health flush_column Flush with strong solvent (if immobilized CSP) check_column->flush_column dilute_sample->check_additive No Change success Peak Shape Improved dilute_sample->success Shape Improves change_additive Change Additive Type (e.g., DEA -> MEA) adjust_conc->change_additive adjust_conc->success Shape Improves change_additive->check_column No Improvement replace_column Replace Column flush_column->replace_column Still Tailing

Caption: Troubleshooting workflow for addressing asymmetrical peak tailing.

References

Technical Support Center: Synthesis of Functionalized Azaspiroheptanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized azaspiroheptanes. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these valuable scaffolds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low yields in the [2+2] cycloaddition step for forming the spirocyclic β-lactam intermediate.

Question: I am attempting to synthesize a 1-azaspiro[3.3]heptane derivative via a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, but I am consistently obtaining low yields of the desired spirocyclic β-lactam. What are the potential causes and how can I improve the yield?

Answer: Low yields in this key step can be attributed to several factors. Here is a troubleshooting guide:

  • Reaction Temperature and Time: The thermal [2+2] cycloaddition is sensitive to temperature. Ensure your reaction is heated to the optimal temperature as specified in the literature, typically requiring reflux conditions. The reaction time can also be critical; monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid decomposition.

  • Purity of Reactants: The endocyclic alkene and isocyanate starting materials must be pure. Impurities can lead to side reactions or inhibit the desired cycloaddition. Consider repurifying your starting materials if their purity is questionable.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are generally preferred to avoid reaction with the isocyanate. Toluene or xylene are commonly used.

  • Isocyanate Reactivity: The reactivity of the isocyanate is crucial. Isocyanates like chlorosulfonyl isocyanate (CSI) are highly reactive and often used to facilitate the cycloaddition.[1][2] If you are using a less reactive isocyanate, you may need to employ more forcing conditions or consider a different synthetic route.

For a general workflow of this key step, please refer to the diagram below.

cluster_workflow Troubleshooting Workflow: Low Yield in [2+2] Cycloaddition start Low Yield of β-Lactam check_temp Verify Reaction Temperature & Time start->check_temp check_purity Assess Purity of Alkene & Isocyanate check_temp->check_purity If optimal optimize Optimize Conditions check_temp->optimize If not optimal check_solvent Evaluate Solvent Choice check_purity->check_solvent If pure repurify Repurify Starting Materials check_purity->repurify If impure check_isocyanate Consider Isocyanate Reactivity check_solvent->check_isocyanate If appropriate change_solvent Test Alternative Solvents check_solvent->change_solvent If inappropriate alt_route Consider Alternative Synthetic Route check_isocyanate->alt_route If reactivity is low repurify->optimize change_solvent->optimize

Caption: Troubleshooting workflow for low yields in the [2+2] cycloaddition step.

FAQ 2: Difficulty in the stereoselective synthesis of functionalized azaspiroheptanes.

Question: I am struggling to achieve high diastereoselectivity or enantioselectivity in the synthesis of my target azaspiroheptane. What strategies can I employ to improve stereocontrol?

Answer: Achieving high stereoselectivity is a common challenge in the synthesis of complex, three-dimensional molecules like azaspiroheptanes. Here are some approaches to consider:

  • Chiral Catalysts: The use of chiral catalysts is a powerful method for controlling stereochemistry. For instance, rhodium-catalyzed cyclopropanation of exocyclic olefins using chiral dirhodium tetracarboxylate catalysts can lead to highly enantioselective and diastereoselective formation of azaspiro[n.2]alkanes.[3] The choice of the chiral ligand on the metal catalyst is critical for achieving high stereoselectivity.[3]

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the reaction. Utilizing substrates with existing stereocenters can influence the formation of new stereocenters.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can guide the stereochemical course of a reaction. The auxiliary can then be removed in a subsequent step.

  • Separation of Diastereomers: If achieving high diastereoselectivity in the reaction itself is proving difficult, you may need to rely on chromatographic separation of the diastereomers. While not ideal from an atom economy perspective, it can be a practical solution.

FAQ 3: Ring strain-related instability or undesired side reactions.

Question: The high ring strain of the azaspiro[3.3]heptane core seems to be leading to instability and side reactions during functionalization attempts. How can I mitigate these issues?

Answer: The inherent ring strain of the spiro[3.3]heptane system is a double-edged sword; it imparts desirable conformational rigidity but can also lead to reactivity challenges.[4][5]

  • Mild Reaction Conditions: Employing mild reaction conditions is crucial. Avoid harsh acids, bases, and high temperatures whenever possible, as these can promote ring-opening or rearrangement reactions.

  • Protecting Group Strategy: A robust protecting group strategy is essential. The nitrogen atom of the azetidine ring should be protected with a suitable group (e.g., Boc, Cbz, Ts) to prevent its participation in undesired reactions. The choice of protecting group will depend on the subsequent reaction conditions.

  • Careful Choice of Reagents: Select reagents that are known to be compatible with strained ring systems. For example, when reducing a lactam or an ester, milder reducing agents might be preferable to harsher ones like LiAlH4, although LiAlH4 has been successfully used.[2]

Experimental Protocols

General Procedure for the Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition and Reduction

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2]

Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • To a solution of the endocyclic alkene (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., toluene), add the isocyanate (e.g., chlorosulfonyl isocyanate, 1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench carefully (e.g., with a saturated aqueous solution of NaHCO3 if using CSI).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam Ring

  • To a solution of the spirocyclic β-lactam (1.0 eq.) in an anhydrous etheral solvent (e.g., THF, diethyl ether), add a reducing agent (e.g., alane or LiAlH4, excess) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess reducing agent (e.g., by sequential addition of water, 15% aqueous NaOH, and water).

  • Filter the resulting precipitate and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-azaspiro[3.3]heptane.

  • Further purification can be achieved by distillation or by salt formation and recrystallization.[1]

Caption: General experimental workflow for the synthesis of 1-azaspiro[3.3]heptanes.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of substituted 1-azaspiro[3.3]heptanes on a gram scale, as reported in the literature.[1][2]

ProductStarting Material (Alkene)ElectrophileYield (%) [a]Scale
6a N-Boc-3-methyleneazetidine---
11a N-Boc-3-methylenepyrrolidine---
12a N-Boc-3-methyleneazetidineMethyl acrylate65Gram
13a N-Boc-3-methylenepyrrolidineMethyl acrylate72Gram
14a N-Boc-4-methylenepiperidineMethyl acrylate75Gram
15a N-Boc-3-methyleneazetidineAcrylonitrile68Gram
16a N-Boc-3-methylenepyrrolidineAcrylonitrile71Gram

[a] Yields are for the final, reduced azaspiroheptane product.

This technical support center provides a starting point for addressing common challenges in the synthesis of functionalized azaspiroheptanes. For more detailed information, please consult the cited literature.

References

Technical Support Center: Minimizing Impurities in Large-Scale Azaspiroheptane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of azaspiroheptanes. The information aims to help identify and minimize common impurities, ensuring the production of high-purity compounds for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in large-scale azaspiroheptane synthesis?

A1: In large-scale production, impurities in azaspiroheptane synthesis can generally be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and by-products from side reactions.[] For instance, in multi-step syntheses, incomplete reactions can lead to the carry-over of starting materials into the final product.

  • Degradation Products: The desired azaspiroheptane product may degrade under certain conditions (e.g., high temperature, presence of acid or base), forming new impurities.

  • Reagent-Related Impurities: Impurities present in starting materials, reagents, or catalysts can be carried through the process or participate in side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[]

  • Stereoisomers: If the synthesis is not stereoselective, undesired diastereomers or enantiomers can be present as impurities.

Q2: How can I identify unknown impurities in my azaspiroheptane product?

A2: A combination of analytical techniques is typically employed for impurity identification:[]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating the main compound from its impurities. A well-developed HPLC method can quantify the levels of known and unknown impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for determining the molecular weights of unknown impurities, providing initial clues to their structures.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and residual solvents.

Q3: What are the key strategies for controlling impurities during the scale-up of azaspiroheptane synthesis?

A3: Controlling impurities during scale-up requires a multi-faceted approach:

  • Process Optimization: Carefully study reaction parameters such as temperature, reaction time, stoichiometry of reagents, and mixing efficiency to minimize the formation of by-products.[4]

  • Raw Material Quality: Ensure the purity of starting materials and reagents, as impurities in these can lead to significant issues in the final product.

  • In-Process Controls (IPCs): Implement analytical checks at various stages of the synthesis to monitor the progress of reactions and the formation of impurities. This allows for corrective actions before moving to the next step.

  • Purification Method Development: Develop robust purification methods, such as crystallization or chromatography, that can effectively remove identified impurities at a large scale. Recrystallization is often a preferred method for removing impurities in crystalline products.[3]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield and High Levels of Starting Material Incomplete reaction.- Increase reaction time or temperature after careful evaluation to avoid degradation. - Increase the stoichiometry of the limiting reagent. - Ensure efficient mixing, which can be a challenge during scale-up.[4]
Presence of an Unexpected Peak in HPLC/LC-MS Formation of a by-product or degradation product.- Analyze the peak using LC-MS to determine its molecular weight and propose a potential structure. - Re-evaluate the reaction conditions. Side reactions can be promoted by localized overheating or incorrect reagent addition rates.[4] - Consider if the impurity is formed during work-up or purification steps.
Diastereomeric Impurities Detected Lack of stereocontrol in a key reaction step.- Optimize the reaction conditions (e.g., temperature, solvent, catalyst) to improve diastereoselectivity. - If optimization is insufficient, develop a purification method to separate the diastereomers, such as column chromatography or selective crystallization.
Final Product Fails Residual Solvent Specification Inefficient drying or solvent removal.- Increase drying time or temperature (if the product is thermally stable). - Employ a high-vacuum drying oven. - Consider a solvent swap to a more volatile solvent before the final drying step.
Batch-to-Batch Variability in Impurity Profile Inconsistent quality of starting materials or slight variations in process parameters.- Tighten the specifications for all raw materials. - Ensure strict adherence to the established standard operating procedures (SOPs) for the manufacturing process. - Implement robust in-process controls to monitor critical parameters.

Quantitative Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment of Azaspiro-Compounds

Analytical MethodPrincipleInformation ProvidedTypical Purity RangeReference
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Relative purity (area percent), detection of non-volatile impurities.>95%[2][5]
Potentiometric Titration Measurement of the potential difference between two electrodes to determine the equivalence point of a titration.Assay of the active amine content (absolute purity).98-102%[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals relative to a certified internal standard to determine the absolute concentration of the analyte.Absolute purity without the need for a specific reference standard of the compound itself.Can determine purity with high accuracy.[6]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general guideline for determining the purity of an azaspiroheptane derivative and should be optimized for the specific compound of interest.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or a more suitable wavelength depending on the chromophore of the azaspiroheptane derivative).

  • Sample Preparation: Accurately weigh approximately 10 mg of the azaspiroheptane sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

experimental_workflow cluster_synthesis Synthesis & Production cluster_analysis Impurity Analysis cluster_purification Purification & Final Product start Large-Scale Synthesis product Crude Azaspiroheptane start->product Reaction hplc HPLC Purity Check product->hplc lcms LC-MS for Unknowns hplc->lcms >0.1% Unknown Impurity purify Purification (Crystallization/Chromatography) hplc->purify <0.1% Impurities nmr NMR for Structure lcms->nmr Isolate Impurity nmr->purify Identify & Target Impurity final_product High-Purity Azaspiroheptane purify->final_product logical_troubleshooting cluster_source Identify Source cluster_action Take Action start Impurity Detected > Specification is_known Is the impurity known? start->is_known is_known->is_known is_process Process-related? is_known->is_process Yes is_known->is_process identify Characterize Impurity (LC-MS, NMR) is_known->identify is_known->identify is_degradation Degradation product? is_process->is_degradation No optimize_process Optimize Reaction Conditions is_process->optimize_process Yes modify_workup Modify Workup/Purification is_degradation->modify_workup Yes change_storage Change Storage Conditions is_degradation->change_storage If unstable end Impurity Minimized optimize_process->end modify_workup->end change_storage->end identify->is_process signaling_pathway_example drug Azaspiroheptane-based GPCR Antagonist receptor GPCR Receptor drug->receptor Blocks Ligand Binding g_protein G-Protein Activation receptor->g_protein Signal Transduction Blocked effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Inhibition of Inflammation) second_messenger->cellular_response

References

Technical Support Center: Thermal Stability of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of tert-butoxycarbonyl (Boc)-protected amines during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of a Boc-protected amine?

A1: The Boc protecting group is generally considered to be thermally stable at moderate temperatures. However, it is susceptible to cleavage at elevated temperatures, a property that can be exploited for thermal deprotection. The exact temperature at which decomposition or deprotection occurs is highly dependent on the structure of the amine and the reaction conditions, including the solvent and the presence of other reagents. Generally, temperatures exceeding 100-150°C can lead to the removal of the Boc group.[1]

Q2: What are the primary factors influencing the thermal lability of the Boc group?

A2: The main factors include:

  • Structure of the Amine: The stability of the carbocation formed upon cleavage of the C-O bond of the carbamate plays a significant role. Electron-withdrawing groups on the amine can increase the stability of the Boc group, while electron-donating groups can decrease its stability. The order of lability is generally: N-Boc heteroaryl amines > N-Boc aryl amines > N-Boc alkyl amines.[2]

  • Solvent: The choice of solvent can influence the temperature required for thermal deprotection. For instance, thermal deprotection can be more efficient in polar protic solvents like methanol or trifluoroethanol compared to aprotic solvents like toluene or THF.[2]

  • Presence of Acids or Bases: While thermal deprotection can be performed without catalysts, the presence of acidic or basic species can significantly lower the required temperature. Even trace amounts of acid can catalyze the removal of the Boc group at lower temperatures.

Q3: What are the common side reactions observed during thermally-induced Boc deprotection?

A3: At elevated temperatures, several side reactions can occur, including:

  • Racemization: For chiral amines, the high temperatures required for thermal deprotection can lead to racemization.[1]

  • Elimination Reactions: Depending on the substrate structure, elimination reactions can compete with the desired deprotection.[1]

  • Alkylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate other nucleophilic sites in the molecule or solvent.

  • Polymerization: The isobutylene formed from the tert-butyl cation can polymerize under certain conditions.

Q4: Can I use a rotovap with elevated temperature to remove a high-boiling solvent from my Boc-protected amine?

A4: Caution should be exercised when using elevated temperatures with a rotary evaporator. While the reduced pressure will lower the boiling point of the solvent, prolonged exposure to heat, even at temperatures below the formal decomposition temperature, can potentially lead to partial deprotection, especially if acidic or basic impurities are present. It is advisable to use the lowest possible temperature for solvent removal and to monitor the product for any signs of decomposition.

Troubleshooting Guide

This guide addresses common issues encountered when working with Boc-protected amines at elevated temperatures.

Issue Potential Cause Suggested Solution
Incomplete or slow reaction at elevated temperature The reaction temperature is insufficient for the specific Boc-protected amine.Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS. Consider switching to a solvent that facilitates thermal deprotection, such as methanol or trifluoroethanol.[2]
The Boc-protected amine is particularly stable (e.g., an alkyl amine).If very high temperatures are required, consider alternative deprotection methods such as acid-catalyzed deprotection (e.g., TFA or HCl in dioxane) which typically proceed at room temperature.
Formation of multiple unexpected byproducts The reaction temperature is too high, leading to decomposition of the starting material or product.Reduce the reaction temperature. If thermal deprotection is the goal, try to find the minimum temperature required for efficient removal of the Boc group.
Side reactions such as alkylation by the tert-butyl cation are occurring.Add a scavenger, such as anisole or 1,3,5-trimethoxybenzene, to the reaction mixture to trap the tert-butyl cation.
Loss of stereochemical integrity (racemization) The reaction is being run at a temperature that induces racemization of a chiral center.If possible, lower the reaction temperature. If high temperatures are unavoidable, consider if the timing of the deprotection step can be moved to a later stage in the synthesis to minimize the number of chiral intermediates exposed to harsh thermal conditions. Alternatively, explore non-thermal deprotection methods.[1]
Low yield of the desired product A combination of incomplete reaction and side product formation.Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be useful to identify the optimal temperature, reaction time, and solvent.
The product itself is thermally unstable under the reaction conditions.If the desired product is sensitive to heat, thermal deprotection of the Boc group may not be a suitable method. Investigate milder, non-thermal deprotection protocols.

Data Presentation

The thermal stability of Boc-protected amines is often discussed in the context of the conditions required for their removal (deprotection). The following table summarizes conditions for thermal deprotection of various Boc-protected amines, which can serve as an indicator of their relative thermal stability. Note that the onset of decomposition may occur at lower temperatures, especially with prolonged heating.

CompoundSolventTemperature (°C) for DeprotectionNotes
N-Boc-imidazoleTrifluoroethanol (TFE) / Methanol120Highly efficient deprotection at this temperature.[2]
N-Boc-imidazoleTetrahydrofuran (THF)200Higher temperature required compared to protic solvents.[2]
N-Boc-anilineTrifluoroethanol (TFE) / Methanol240Significantly higher temperature needed compared to N-Boc-imidazole.[2]
N-Boc-anilineTetrahydrofuran (THF)240Lower conversion (65%) at this temperature compared to TFE/Methanol.[2]
N-Boc-phenethylamine (Alkyl amine)Trifluoroethanol (TFE)240Poor conversion (44%) even at this high temperature.[2]
Various Boc-amino acidsIonic Liquid~150Simple thermal treatment gave the deprotected amino acid, though with incomplete conversion and some decomposition.[3]
Various Boc-amino acidsIonic Liquid with added water150Addition of water significantly improved yield and purity.[3]

Experimental Protocols

Protocol for Assessing Thermal Stability of a Boc-Protected Amine using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the onset decomposition temperature of a Boc-protected amine using TGA.

1. Instrumentation and Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Sample pans (e.g., aluminum, platinum, or ceramic)

  • Boc-protected amine sample

2. Experimental Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground Boc-protected amine into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min.

  • Data Collection: Record the sample weight as a function of temperature.

3. Data Analysis:

  • Plot the sample weight (%) versus temperature (°C).

  • The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline with the tangent of the decomposition curve.

  • The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of weight loss.

Visualizations

Logical Workflow for Troubleshooting Thermal Stability Issues

troubleshooting_workflow Troubleshooting Thermal Stability Issues start Reaction at Elevated Temperature check_completion Reaction Incomplete? start->check_completion check_byproducts Byproducts Observed? check_completion->check_byproducts No increase_temp Increase Temperature check_completion->increase_temp Yes alternative_method Consider Alternative Deprotection Method check_completion->alternative_method Still Incomplete at High Temp check_byproducts->alternative_method Byproducts Persist lower_temp Lower Temperature check_byproducts->lower_temp Yes end_ok Reaction Successful check_byproducts->end_ok No increase_temp->check_completion change_solvent Change Solvent increase_temp->change_solvent change_solvent->check_completion add_scavenger Add Scavenger lower_temp->add_scavenger optimize Optimize Conditions (Time, Temp, Conc.) add_scavenger->optimize optimize->check_byproducts

Caption: A logical workflow for troubleshooting common issues encountered during reactions with Boc-protected amines at elevated temperatures.

Experimental Workflow for Assessing Thermal Stability via TGA

tga_workflow TGA Experimental Workflow prep_sample Prepare Sample (5-10 mg, fine powder) instrument_setup Instrument Setup (Inert gas purge) prep_sample->instrument_setup run_tga Run TGA Experiment (e.g., 10°C/min ramp) instrument_setup->run_tga collect_data Collect Data (Weight vs. Temperature) run_tga->collect_data analyze_data Analyze Data (Determine Onset Temperature) collect_data->analyze_data report_results Report Thermal Stability analyze_data->report_results

Caption: A streamlined workflow for determining the thermal stability of a Boc-protected amine using thermogravimetric analysis (TGA).

References

Technical Support Center: Catalyst Poisoning in Reactions with Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning, specifically when working with spirocyclic amines and other nitrogen-containing compounds.

Frequently Asked Questions (FAQs)

1. What is catalyst poisoning and why are spirocyclic amines a concern?

Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemisorption of a chemical species present in the reaction medium.[1][2] This deactivation can be partial or total, leading to a significant decrease in reaction rate and efficiency.[1]

Spirocyclic amines, like other nitrogen-containing compounds, are a concern because the lone pair of electrons on the nitrogen atom can bind strongly to the surface of metal catalysts.[3][4] This blocks the active sites that are essential for the catalytic reaction to proceed.[1][5] The poisoning effect of organic amines often correlates with their solution basicities.[6][7]

2. Which types of catalysts are most susceptible to poisoning by amines?

A range of common heterogeneous and homogeneous catalysts are susceptible to poisoning by amines. These include:

  • Precious Metal Catalysts: Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are widely used in hydrogenation and C-H activation reactions and are known to be poisoned by nitrogen-containing compounds.[3][4]

  • Nickel Catalysts: Raney® Nickel and other nickel-based catalysts are also prone to deactivation by amines.[6][7]

  • Acidic Solid Catalysts: Zeolites and silica-aluminas can be poisoned by organic bases like amines in cracking and hydrocracking reactions.[2]

3. What are the common symptoms of catalyst poisoning in my reaction?

You may be experiencing catalyst poisoning if you observe one or more of the following:

  • Decreased Reaction Rate: The most immediate sign is a noticeable slowdown of the reaction compared to previous runs or literature reports.

  • Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.

  • Reduced Selectivity: In some cases, poisoning can alter the selectivity of a catalyst, leading to an increase in byproducts.[1]

  • Difficulty in Repeating Results: Inconsistent reaction outcomes, especially when reusing the catalyst or with slight variations in substrate purity.

  • Change in Catalyst Appearance: While less common for poisoning, in some cases of severe deactivation or fouling, a change in the color or texture of a heterogeneous catalyst might be observed.

4. Can a catalyst poisoned by a spirocyclic amine be regenerated?

The reversibility of catalyst poisoning by amines depends on the specific catalyst, the amine, and the reaction conditions.

  • Reversible Poisoning: In some cases, particularly with weaker amine adsorption, the catalyst's activity can be restored. This might be achieved by washing the catalyst or by removing the poisoning agent from the reaction feed.[8] The poisoning effect of some organic amines on nickel catalysts has been reported as reversible.[6][7]

  • Irreversible Poisoning: Strong chemisorption of the amine can lead to permanent deactivation.[5] In such instances, regeneration may not be feasible, and replacement of the catalyst is necessary. For example, ammonia poisoning of nano-sized nickel catalysts can be irreversible.[6][7]

Troubleshooting Guides

Issue: My hydrogenation reaction stops or is very slow when using a substrate containing a spirocyclic amine.

This is a classic symptom of catalyst poisoning. Follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting Workflow

G cluster_0 Troubleshooting Catalyst Deactivation A Reaction Slowdown or Stoppage Observed B Is a nitrogen-containing compound (e.g., spirocyclic amine) present? A->B C Hypothesis: Catalyst Poisoning by Amine B->C Yes D Strategy 1: Protect the Amine C->D E Strategy 2: Increase Catalyst Loading C->E F Strategy 3: Change Catalyst Type C->F G Strategy 4: Modify Reaction Conditions C->G H Add a stoichiometric amount of a non-coordinating protic acid (e.g., HCl, H2SO4). D->H I Increase catalyst loading in increments (e.g., 5 mol% to 10 mol%). Note: This may not be cost-effective. E->I J Consider a more poison-resistant catalyst or a different metal (e.g., try Ru if Pd fails). F->J K Increase temperature or pressure, if safe and compatible with the reaction. G->K L Problem Resolved? H->L I->L J->L K->L M Success: Document optimized conditions. L->M Yes N Consult further literature or technical support. L->N No

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Steps:
  • Confirm the Presence of a Poison: The primary suspect is the spirocyclic amine or another nitrogen-containing heterocycle in your starting material, product, or as an impurity.[1][3]

  • Protect the Amine Group: The most common and effective strategy is to protonate the amine with a protic acid.[4] This converts the amine into its ammonium salt, effectively neutralizing the lone pair of electrons and preventing it from binding to the catalyst.

    • Action: Add a stoichiometric equivalent of a non-coordinating acid (e.g., HCl, H2SO4, or methanesulfonic acid) to your reaction mixture before adding the catalyst.

  • Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the amount of catalyst can sometimes overcome partial poisoning by providing a sufficient number of unblocked active sites for the reaction to proceed.

    • Action: Try doubling the catalyst loading and monitor the reaction progress.

  • Select a Different Catalyst: Some metal catalysts are inherently more resistant to poisoning than others. If you are using a Palladium catalyst, consider switching to Rhodium or Ruthenium, or vice-versa.[3][4]

  • Modify Reaction Conditions: Increasing the reaction temperature or pressure (for hydrogenations) can sometimes help to weaken the binding of the poison to the catalyst surface or increase the reaction rate sufficiently to achieve the desired conversion. Always ensure such changes are within the safe operating limits of your equipment and reaction.

Quantitative Data on Catalyst Deactivation

The impact of catalyst poisoning by nitrogen-containing products can be significant. The following table summarizes data from a study on the hydrogenation of 1-methylpyrrole to 1-methylpyrrolidine over Rhodium catalysts, illustrating the decline in performance upon catalyst reuse.

CatalystReuse CycleConversion (%)Initial Rate (nL H₂ · gRh⁻¹ · h⁻¹)
5% Rh/C 1st Use7272.0
3rd Use4133.2
4th Use35-
5% Rh/γ-Al₂O₃ 1st Use--
4th Use14-
Data adapted from a study on the poisoning effect of a nitrogen-containing product on Rhodium catalysts.[3]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation with Amine Protection

This protocol provides a general method for the hydrogenation of a substrate containing a spirocyclic amine using a palladium on carbon (Pd/C) catalyst, including the amine protection step.

Materials:

  • Substrate containing a spirocyclic amine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (or another suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂)

  • 1 M Hydrochloric Acid (HCl) in diethyl ether (or a solution of another suitable acid)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation glassware (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the amine-containing substrate in methanol.

  • Amine Protonation: While stirring, slowly add one equivalent of 1 M HCl in diethyl ether to the solution. Stir for 15 minutes at room temperature to ensure complete formation of the hydrochloride salt.

  • Inerting: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar) and begin vigorous stirring or shaking. Heat the reaction to the desired temperature (e.g., 25-60 °C) if required.

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots using techniques like TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent. The filtrate containing the product (as its hydrochloride salt) can then be further purified.

Visualizing the Experimental Workflow

G cluster_workflow Hydrogenation Workflow with Amine Protection A Dissolve Substrate in Solvent B Add Protic Acid (e.g., HCl) [Protection Step] A->B C Purge Vessel with Inert Gas B->C D Add Catalyst (e.g., Pd/C) C->D E Purge System with H₂ D->E F Pressurize and Heat [Reaction Step] E->F G Monitor Reaction Progress F->G H Reaction Complete? G->H H->F No I Filter to Remove Catalyst H->I Yes J Product Isolation/Purification I->J

Caption: General experimental workflow for hydrogenation.

Mechanism of Catalyst Poisoning

The fundamental mechanism of catalyst poisoning by amines involves the interaction of the nitrogen's lone pair electrons with the active sites of the metal catalyst.

G cluster_mechanism Mechanism of Amine Poisoning on a Metal Catalyst cluster_before Before Poisoning cluster_after After Poisoning catalyst_surface Metal Catalyst Surface (e.g., Pd, Rh, Ru) active_site blocked_site reactant Reactant Molecule reactant->active_site Adsorption & Reaction reactant->blocked_site Cannot Adsorb amine Spirocyclic Amine (Poison) amine->blocked_site Strong Chemisorption no_reaction Reaction Hindered

Caption: Amine poisoning of a metal catalyst surface.

References

addressing low solubility of intermediates in azaspiroheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azaspiroheptane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common challenges encountered during the synthesis of azaspiroheptane cores and their derivatives. A primary focus of this guide is to address the low solubility of key reaction intermediates.

Frequently Asked Questions (FAQs)

Q1: One of my intermediates has precipitated from the reaction mixture and is now a thick slurry that is difficult to stir and work with. What can I do?

A1: This is a common issue when dealing with intermediates of low solubility. Here are several strategies to address this:

  • Solvent Screening: The most direct approach is to identify a more suitable solvent or a co-solvent system that can better solubilize your intermediate at the reaction temperature. A small-scale parallel solvent screening can be efficient.

  • Increase Temperature: If the reaction chemistry allows, increasing the temperature can significantly improve the solubility of many organic compounds. However, be mindful of potential side reactions or degradation of your material at higher temperatures.

  • Use of Co-solvents: Adding a co-solvent in which your intermediate is more soluble can resolve the issue. For example, if your reaction is in a non-polar solvent like toluene, adding a more polar co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane might be effective.

  • Flow Chemistry: For reactions that are prone to precipitation issues, transitioning to a continuous flow chemistry setup can be a powerful solution. In a flow reactor, the reaction volume is small at any given time, which can prevent the buildup of large amounts of precipitate that can clog the system. Unstable or hazardous intermediates can also be generated and consumed in situ, improving safety.[1][2][3][4][5]

Q2: I am experiencing very slow filtration of an amine intermediate, leading to significant product loss. How can I improve this?

A2: Slow filtration is often a sign of very fine particles or a gelatinous precipitate, which can be related to the intermediate's low solubility in the chosen solvent. Here are some troubleshooting steps:

  • Change the Salt Form: For amine intermediates, the choice of the counter-ion in the salt form can dramatically impact its physical properties, including solubility and crystallinity. For instance, the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is known to cause filtration issues.[6][7] Switching to a sulfonic acid salt, such as a tosylate or mesylate, can yield a more crystalline and more soluble product that is easier to filter.

  • Optimize Crystallization/Precipitation Conditions:

    • Solvent System: Experiment with different solvent systems for the precipitation or crystallization step. A mixed solvent system can often provide better crystals.

    • Cooling Rate: A slower cooling rate during crystallization can lead to the formation of larger, more easily filterable crystals.

    • pH Adjustment: The solubility of amines and their salts is highly dependent on pH.[6][8][9][10][11] Carefully adjusting the pH of the solution can influence the particle size and morphology of the precipitate.

  • Filter Aid: Using a filter aid like Celite® can help to improve filtration speed by creating a more porous filter cake.

Q3: My Boc-protected azaspiroheptane intermediate is difficult to purify by column chromatography and I suspect solubility is the issue. What are my options?

A3: Poor solubility can indeed make chromatographic purification challenging. Here are some alternatives and tips:

  • Recrystallization: This is often the best method for purifying solid intermediates. The key is to find a suitable solvent or solvent system where the intermediate has high solubility at an elevated temperature and low solubility at room temperature or below.

    • Single Solvent Recrystallization: Ideal if you can find a solvent that meets the criteria.

    • Two-Solvent Recrystallization: A common and effective technique. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[12][13] Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[14][15]

  • Trituration: If recrystallization is not effective, you can try triturating the crude material. This involves suspending the solid in a solvent in which the desired compound is insoluble, but the impurities are soluble. Stirring the suspension for a period of time will wash the impurities into the solvent.

  • Acid/Base Extraction: If your intermediate has a basic nitrogen that is not protected (or if the protecting group can be temporarily removed), you can often purify it by dissolving the crude material in an organic solvent and extracting it with an aqueous acid. The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer and extract your purified free amine back into an organic solvent.

Troubleshooting Guides

Issue: Low Solubility of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt

The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is a key intermediate in many synthetic routes. However, it is known to be only slightly soluble in water and many common organic solvents, which can lead to difficulties in handling and purification, particularly on a larger scale.[6][7]

Symptoms:

  • Difficult and slow filtration.

  • Formation of a fine, gelatinous precipitate.

  • Low recovery after purification.

Solutions:

StrategyDescriptionExperimental Protocol
Salt Exchange Convert the oxalate salt to a more soluble sulfonic acid salt (e.g., tosylate or mesylate).1. Dissolve the crude 2-oxa-6-azaspiro[3.3]heptane free base in a suitable organic solvent (e.g., isopropanol).2. Add one equivalent of p-toluenesulfonic acid (for the tosylate salt) or methanesulfonic acid (for the mesylate salt) as a solution in the same solvent.3. Stir the mixture at room temperature to induce crystallization.4. Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
Solvent Screening for Recrystallization Identify a suitable solvent or mixed-solvent system for recrystallization.1. In separate small vials, test the solubility of a small amount of the oxalate salt in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, water) at room temperature and at reflux.2. For mixed-solvent systems, dissolve the salt in a minimal amount of a hot "good" solvent and add a "poor" solvent dropwise until turbidity is observed.[12][13]

Solubility Data for 2-Oxa-6-azaspiro[3.3]heptane Salts (Qualitative)

Salt FormWaterMethanolEthanolIsopropanolAcetonitrile
OxalateSlightly Soluble[6][7]Soluble[16]Soluble[16]Sparingly SolubleSparingly Soluble
TosylateSolubleVery SolubleSolubleSolubleSparingly Soluble
MesylateVery SolubleVery SolubleSolubleSolubleSparingly Soluble
Issue: Poorly Soluble Precursors in N-Arylation Reactions (e.g., Buchwald-Hartwig or Suzuki Coupling)

The synthesis of N-aryl azaspiroheptanes often involves coupling reactions with poorly soluble aryl halides or boronic acids.

Symptoms:

  • Incomplete reaction conversion.

  • Heterogeneous reaction mixture.

  • Side reactions due to high temperatures required for dissolution.

Solutions:

StrategyDescriptionExperimental Protocol
Solvent and Ligand Screening Optimize the solvent system and palladium ligand to improve solubility and reactivity at lower temperatures.1. Set up a parallel screen of reactions in different solvents (e.g., toluene, dioxane, THF, DMF, DME) and with different phosphine ligands (e.g., SPhos, XPhos, RuPhos).2. Use a pre-catalyst like a G3 or G4 palladacycle for ease of setup.3. Monitor the reactions by LC-MS to determine the optimal conditions.
Phase-Transfer Catalysis For reactions with an aqueous base, a phase-transfer catalyst (e.g., TBAB) can improve the transfer of reactants between the organic and aqueous phases.1. To a standard Suzuki or Buchwald-Hartwig reaction setup, add 1-5 mol% of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
Solid-State Synthesis For extremely insoluble reactants, solid-state synthesis using ball milling can be an effective, solvent-free alternative.1. In a ball mill vial, combine the aryl halide, boronic acid (for Suzuki), palladium catalyst, ligand, and a solid base.2. Mill the mixture at room temperature or with gentle heating until the reaction is complete.[17]

Experimental Workflows and Diagrams

Below are diagrams illustrating logical workflows for addressing common solubility-related issues in azaspiroheptane synthesis.

Troubleshooting_Low_Solubility cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Intermediate Precipitates or Forms a Thick Slurry diag1 Is the reaction temperature at its maximum safe limit? start->diag1 sol1 Increase Reaction Temperature diag1->sol1 No sol2 Perform Solvent Screening diag1->sol2 Yes sol1->sol2 sol3 Add a Co-solvent sol2->sol3 sol4 Consider Flow Chemistry Setup sol3->sol4

Caption: Troubleshooting workflow for a precipitating intermediate.

Troubleshooting_Filtration cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Slow Filtration of an Amine Intermediate diag1 Is the intermediate an oxalate salt? start->diag1 sol1 Exchange for a Sulfonic Acid Salt diag1->sol1 Yes sol2 Optimize Crystallization Conditions (Solvent, Cooling Rate, pH) diag1->sol2 No sol1->sol2 sol3 Use a Filter Aid (e.g., Celite®) sol2->sol3

Caption: Troubleshooting workflow for slow filtration of an amine intermediate.

References

Validation & Comparative

A Comparative Spectroscopic Guide to (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate and Related N-Boc Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate against a well-characterized bicyclic analogue, N-Boc-nortropinone. The inclusion of detailed experimental protocols and representative data aims to facilitate the characterization of novel spirocyclic and bicyclic compounds containing the common N-tert-butoxycarbonyl (Boc) protecting group.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. Accurate structural confirmation of this and related molecules is paramount for advancing drug discovery programs. This guide presents a summary of expected and reported spectroscopic data for such compounds, focusing on ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: A Comparative Analysis

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundSignal AssignmentExpected/Reported Chemical Shift (δ, ppm)MultiplicityIntegration
This compound (Expected)-C(CH₃)₃~1.45Singlet9H
Spirocyclic Protons0.5 - 4.0Multiplets-
-NH-~5.0Broad Singlet1H
N-Boc-nortropinone (Reported)-C(CH₃)₃1.48Singlet9H
C-1, C-5 Protons4.20Broad Singlet2H
C-2, C-4 Protons (axial)2.80Doublet of Doublets2H
C-2, C-4 Protons (eq.)2.60Doublet of Doublets2H
C-6, C-7 Protons2.0 - 2.2Multiplets4H

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundSignal AssignmentExpected/Reported Chemical Shift (δ, ppm)
This compound (Expected)C=O (carbamate)~155
-C (CH₃)₃~80
Spirocyclic Carbons20 - 70
-C(C H₃)₃~28.5
N-Boc-nortropinone (Reported)C=O (ketone)215.0
C=O (carbamate)154.5
-C (CH₃)₃80.0
C-1, C-558.5
C-2, C-448.0
C-735.5
C-634.0
-C(C H₃)₃28.5

Table 3: Mass Spectrometry Data (Electrospray Ionization - ESI)

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound213.16157.1 (loss of isobutylene), 113.1 (loss of Boc group)
N-Boc-nortropinone226.15170.1 (loss of isobutylene), 126.1 (loss of Boc group)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the N-Boc protected amine.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and identify key fragmentation patterns of the compound.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the compound class.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

  • Data Analysis:

    • Identify the [M+H]⁺ ion and determine the molecular weight.

    • Analyze the fragmentation pattern to confirm the presence of the Boc group and elucidate other structural features.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of N-Boc protected amines.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of N-Boc Amine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Purification->MS_Analysis Structure_Elucidation Structure Elucidation and Confirmation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of N-Boc protected amines.

logical_relationship Target_Molecule This compound Boc_Group tert-Butoxycarbonyl (Boc) Group Target_Molecule->Boc_Group Spirocyclic_Core 5-Azaspiro[2.4]heptane Core Target_Molecule->Spirocyclic_Core Characteristic_NMR_Signals Characteristic_NMR_Signals Boc_Group->Characteristic_NMR_Signals ¹H: ~1.45 ppm (9H, s) ¹³C: ~155, 80, 28.5 ppm Characteristic_MS_Fragments Characteristic_MS_Fragments Boc_Group->Characteristic_MS_Fragments [M+H-56]⁺ [M+H-100]⁺ Complex_NMR_Signals Complex_NMR_Signals Spirocyclic_Core->Complex_NMR_Signals Overlapping multiplets in aliphatic region

Caption: Logical relationship between the structure of the target molecule and its expected spectroscopic features.

Navigating Chiral Purity: A Comparative Guide to Analytical Methods for (S)-5-azaspiro[2.4]heptan-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the synthesis and quality control of chiral compounds, ensuring enantiomeric purity is a critical step. This guide provides a comparative overview of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the determination of the chiral purity of (S)-5-azaspiro[2.4]heptan-7-amine, a key building block in medicinal chemistry.

This publication delves into the experimental details of both a derivatized HPLC method and a proposed SFC method, offering a clear comparison of their performance based on established principles for the separation of chiral primary amines. The information presented herein is designed to assist in the selection and implementation of the most suitable analytical strategy for your research and development needs.

Performance Comparison: HPLC vs. SFC

The choice between HPLC and SFC for chiral purity analysis often depends on factors such as sample characteristics, desired analysis speed, and solvent consumption. Below is a summary of the key performance parameters for the two methods discussed in this guide.

ParameterHPLC Method (for N-Boc derivative)Proposed SFC Method (for free amine)
Instrumentation High-Performance Liquid ChromatographySupercritical Fluid Chromatography
Chiral Stationary Phase CHIRALPAK® ICCHIRALPAK® AD-H or similar
Mobile Phase Hexanes/Isopropanol (92:8)Supercritical CO2 / Methanol with additive
Analysis Time ~15 minutes< 10 minutes
Sample Derivatization Required (N-Boc protection)Not required
Environmental Impact Higher organic solvent consumptionReduced organic solvent consumption
Throughput ModerateHigh

Visualizing the Workflow

A generalized workflow for the determination of chiral purity using chromatographic methods is outlined below. This process is fundamental to both HPLC and SFC analyses, with variations in the specific instrumentation and conditions.

Chiral Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Sample Derivatization Derivatization Sample->Derivatization If required Dilution Dilution Sample->Dilution Derivatization->Dilution Injection Injection Dilution->Injection Chiral_Column Chiral Stationary Phase (e.g., HPLC, SFC) Injection->Chiral_Column Detection UV/Vis or MS Detector Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess (% ee) Calculation Integration->Calculation Report Report Calculation->Report

A generalized workflow for determining chiral purity via chromatography.

Experimental Protocols

Detailed methodologies for the HPLC analysis of a derivatized form of the target compound and a proposed SFC method for the free amine are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC) of N-Boc-(S)-5-azaspiro[2.4]heptan-7-amine

This method is adapted from the analysis of a closely related spirocyclic compound and requires derivatization of the primary amine with a tert-butoxycarbonyl (Boc) protecting group.

1. Sample Preparation (Derivatization):

  • Dissolve (S)-5-azaspiro[2.4]heptan-7-amine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)2O and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction and purify the N-Boc protected product.

  • Dissolve the purified product in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Instrument: Standard HPLC system with UV detector.

  • Column: CHIRALPAK® IC (0.46 cm I.D. x 25 cm L).

  • Mobile Phase: Hexanes/Isopropanol (92:8, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] x 100.

Method 2: Supercritical Fluid Chromatography (SFC) of (S)-5-azaspiro[2.4]heptan-7-amine

This proposed method is based on general principles for the chiral separation of primary amines by SFC and offers the advantage of analyzing the free amine without prior derivatization.

1. Sample Preparation:

  • Dissolve (S)-5-azaspiro[2.4]heptan-7-amine in a suitable solvent compatible with the SFC mobile phase (e.g., methanol or ethanol).

  • Filter the sample through a 0.45 µm filter.

2. SFC Conditions:

  • Instrument: Supercritical Fluid Chromatography system with a back-pressure regulator and UV or MS detector.

  • Column: CHIRALPAK® AD-H (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol). A typical starting gradient could be 5-40% methanol over 5-10 minutes.

  • Additive: A small amount of a basic additive (e.g., 0.1% diethylamine or isopropylamine) in the modifier is often necessary to improve peak shape for basic analytes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) as described for the HPLC method.

Signaling Pathways and Logical Relationships in Method Selection

The decision-making process for selecting an appropriate analytical method for chiral purity involves considering various factors related to the analyte and the desired outcomes of the analysis.

Method Selection Logic cluster_methods Analytical Methods Analyte_Properties Analyte Properties (Volatility, Polarity, Functional Groups) HPLC HPLC Analyte_Properties->HPLC Non-volatile, Polar SFC SFC Analyte_Properties->SFC Amenable to CO2 miscibility GC GC Analyte_Properties->GC Volatile or derivatizable to be volatile Derivatization_Needed Derivatization acceptable? Analyte_Properties->Derivatization_Needed Analysis_Goals Analysis Goals (Throughput, Solvent Usage, Speed) Analysis_Goals->HPLC Established methods, high resolution Analysis_Goals->SFC High throughput, green chemistry Analysis_Goals->GC High resolution for volatile compounds Derivatization_Needed->HPLC Yes Derivatization_Needed->SFC No (often)

Decision tree for selecting a chiral separation method.

A Researcher's Guide to HPLC Method Development for Quantifying Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development, chemical synthesis, and quality control, the ability to accurately separate and quantify enantiomers is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a leading technique for this purpose, primarily utilizing Chiral Stationary Phases (CSPs) to differentiate between stereoisomers.[1] This guide offers an objective comparison of various chiral HPLC methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in formulating effective strategies for determining enantiomeric excess (ee).

The fundamental principle of chiral HPLC lies in creating a chiral environment where enantiomers, which are otherwise indistinguishable in an achiral setting, exhibit different affinities.[2] This is most commonly achieved through the direct method, which employs a chiral stationary phase.[2] The selection of the appropriate CSP and the optimization of the mobile phase are critical steps in developing a robust separation method.[3]

Comparison of Chiral Stationary Phase Performance

The success of a chiral separation is largely dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, derived from cellulose and amylose, are among the most versatile and widely used due to their broad applicability across various compound classes and their compatibility with multiple mobile phase modes, including normal phase, reversed-phase, and polar organic mode.[1][3] Other common CSPs include Pirkle-type, cyclodextrin-based, and protein-based phases, each offering unique selectivity based on different interaction mechanisms such as hydrogen bonding, π-π interactions, and inclusion complexation.[4][5]

The performance of different CSPs can be evaluated based on key chromatographic parameters: the resolution (Rs), selectivity (α), and retention factor (k'). A successful separation is generally characterized by a baseline resolution of Rs > 1.5 within a practical analysis time.[1]

Below is a comparative summary of the performance of different CSPs for the separation of the drug compound Fluoxetine.

Chiral Stationary Phase (CSP)Mobile Phasek'1k'2Selectivity (α)Resolution (Rs)Reference
Chiralcel OD-H (Cellulose-based)Hexane/Isopropanol/Diethylamine (98/2/0.2)4.805.281.101.51[3][5]
Chiralpak AD-H (Amylose-based)Hexane/Isopropanol/Diethylamine (98/2/0.2)2.052.301.121.55[3][5]
Cyclobond I 2000 DM (Cyclodextrin-based)Methanol/0.2% TEAA (pH 3.8) (25/75)4.855.721.182.30[3][5]

k'1 and k'2 represent the retention factors of the first and second eluting enantiomers, respectively.

Experimental Protocols

Reproducibility in chiral separations relies on detailed and accurate experimental methodologies. The following is a representative protocol for the separation of Fluoxetine enantiomers.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Columns:

  • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)

Mobile Phase Preparation:

  • For Chiralcel OD-H and Chiralpak AD-H: A mixture of Hexane, Isopropanol, and Diethylamine in a ratio of 98:2:0.2 (v/v/v).[3]

  • For Cyclobond I 2000 DM: A mixture of Methanol and 0.2% Triethylamine Acetic Acid (TEAA) in a ratio of 25:75 (v/v), with the pH adjusted to 3.8.[3]

  • All mobile phases should be degassed prior to use.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of racemic Fluoxetine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare further dilutions as needed for analysis.

Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] x 100, where Area1 and Area2 are the peak areas of the two enantiomers.[6]

Workflow and Logical Relationships

A systematic approach is crucial for efficient chiral method development.[3] This typically involves screening different columns and mobile phases, followed by optimization of the most promising conditions.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Quantification Analyte Define Analyte Properties Select_CSPs Select Diverse CSPs (e.g., Polysaccharide, Cyclodextrin) Analyte->Select_CSPs Select_MP Select Mobile Phases (NP, RP, Polar Organic) Analyte->Select_MP Screening Perform Screening Experiments Select_CSPs->Screening Select_MP->Screening Evaluate Evaluate Screening Data (Rs, α, k') Screening->Evaluate Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Evaluate->Optimize_MP Optimize_Conditions Optimize Conditions (Flow rate, Temperature) Optimize_MP->Optimize_Conditions Validation Method Validation (Linearity, Accuracy, Precision) Optimize_Conditions->Validation Quantification Quantify Enantiomeric Excess Validation->Quantification

Caption: A general workflow for the development and validation of a chiral HPLC method.

The selection of a suitable chiral HPLC method is a critical step in the analysis of enantiomeric compounds. Polysaccharide-based CSPs offer broad applicability, while cyclodextrin and protein-based phases provide unique selectivities for specific classes of molecules.[1] A systematic approach to method development, involving the screening of a diverse set of CSPs and mobile phases, is the most effective strategy for achieving successful and robust enantioseparations.[3] Further optimization of parameters such as mobile phase additives, flow rate, and temperature can be employed to fine-tune the separation and improve peak shape and resolution.[7]

References

A Comparative Guide to Azaspiro[2.4]heptane and Azaspiro[3.3]heptane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing the physicochemical and pharmacokinetic properties of lead compounds. Among the myriad of available structural motifs, saturated spirocycles have emerged as valuable three-dimensional (3D) building blocks that offer a distinct advantage over traditional flat, aromatic systems. Their inherent rigidity and defined spatial arrangement of substituents can lead to improved target binding, enhanced metabolic stability, and more favorable solubility profiles.

This guide provides a comparative analysis of two prominent azaspirocyclic scaffolds: azaspiro[2.4]heptane and azaspiro[3.3]heptane. By examining their structural nuances and the available experimental data, we aim to furnish drug development professionals with the insights necessary to make informed decisions in scaffold selection for their specific therapeutic targets.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the azaspiro[2.4]heptane and azaspiro[3.3]heptane scaffolds lies in their ring composition. The former consists of a cyclopropane ring fused to a pyrrolidine ring, while the latter comprises two fused azetidine or an azetidine and a cyclobutane ring. This seemingly subtle distinction in ring size and strain has significant implications for the molecule's overall shape, polarity, and vectoral presentation of substituents.

While comprehensive, direct comparative experimental data for a series of analogous derivatives of both scaffolds is limited in the public domain, we can collate available information and draw meaningful comparisons. The following table summarizes key computed physicochemical properties for the parent scaffolds and presents experimental data for a representative derivative of 1-azaspiro[3.3]heptane compared to its piperidine analog, illustrating the potential benefits of this scaffold.

PropertyAzaspiro[2.4]heptane (Parent Scaffold - Computed)Azaspiro[3.3]heptane (Parent Scaffold - Computed)1-Azaspiro[3.3]heptane Derivative (Experimental)Piperidine Analog (Experimental)
Molecular Weight ( g/mol ) 97.1697.16--
cLogP 0.70.72.93.7
logD at pH 7.4 --2.83.6
Topological Polar Surface Area (TPSA) (Ų) 12.0312.03--
Aqueous Solubility (µM) --12136
Metabolic Stability (CLint in HLM, µL/min/mg) --1312

Computed data for parent scaffolds sourced from PubChem. Experimental data for the 1-azaspiro[3.3]heptane derivative and its piperidine analog is adapted from a study on piperidine bioisosteres.[1]

The experimental data for the 1-azaspiro[3.3]heptane derivative showcases a significant reduction in lipophilicity (logD) and a slight improvement in metabolic stability compared to its piperidine counterpart, albeit with a decrease in aqueous solubility in this specific case.[1] This trend of reduced lipophilicity for azaspiro[3.3]heptane analogs is a recurring theme in medicinal chemistry literature, often attributed to the increased three-dimensionality and altered charge distribution imparted by the spirocyclic core.[2]

For the azaspiro[2.4]heptane scaffold, while direct comparative ADME data is scarce in the literature, its incorporation into the FDA-approved drug Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein, underscores its clinical relevance.[3] The spirocyclic proline moiety in Ledipasvir plays a crucial role in orienting the key pharmacophoric elements for optimal target engagement.[3]

Experimental Protocols

To provide a practical context for the data presented, this section outlines the detailed methodologies for key experiments commonly employed in the evaluation of drug candidates.

Determination of Lipophilicity (logP/logD)

The octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH) is a critical parameter for predicting a drug's absorption and distribution properties.

Workflow for logD Determination:

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Dissolve compound in DMSO prep_mixture Add compound solution to buffer/octanol mixture prep_compound->prep_mixture prep_buffer Prepare phosphate buffer (pH 7.4) and n-octanol prep_buffer->prep_mixture shake Shake mixture vigorously prep_mixture->shake centrifuge Centrifuge to separate phases shake->centrifuge sample_phases Sample aqueous and octanol phases centrifuge->sample_phases lcms_analysis Quantify compound concentration by LC-MS/MS sample_phases->lcms_analysis calculate_logd Calculate logD = log([Compound]octanol / [Compound]aqueous) lcms_analysis->calculate_logd

LogD Determination Workflow
In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM) or hepatocytes.

Metabolic Stability Assay Workflow:

cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prepare_incubation Prepare incubation mixture (compound, HLM/hepatocytes, buffer) start_reaction Initiate reaction with NADPH prepare_incubation->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Aliquots taken at 0, 5, 15, 30, 60 min incubate->time_points quench Quench reaction with organic solvent time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis calculate_clearance Calculate intrinsic clearance (CLint) lcms_analysis->calculate_clearance

Metabolic Stability Assay Workflow
Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Caco-2 Permeability Assay Workflow:

cluster_cell_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound Add compound to apical (A) or basolateral (B) side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample from the receiver compartment at time points incubate->sample_receiver lcms_analysis Quantify compound concentration by LC-MS/MS sample_receiver->lcms_analysis calculate_papp Calculate apparent permeability (Papp) lcms_analysis->calculate_papp

Caco-2 Permeability Assay Workflow

Biological Activity and Therapeutic Applications

Both azaspiro[2.4]heptane and azaspiro[3.3]heptane scaffolds have been successfully incorporated into biologically active molecules across various therapeutic areas.

  • Azaspiro[2.4]heptane: As previously mentioned, the most prominent example is its presence in the antiviral drug Ledipasvir . This highlights the scaffold's ability to be integrated into complex molecular architectures and contribute to high-affinity binding to protein targets.[3]

  • Azaspiro[3.3]heptane: This scaffold has been widely explored as a bioisosteric replacement for piperidine and morpholine.[2][4] Its unique 3D geometry can lead to improved selectivity and potency. For instance, replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety in a series of compounds led to analogues with comparable or even enhanced biological activity.[5]

Conclusion

The choice between azaspiro[2.4]heptane and azaspiro[3.3]heptane scaffolds will ultimately depend on the specific requirements of the drug discovery program.

The azaspiro[3.3]heptane scaffold appears to be a more versatile and frequently utilized motif for improving physicochemical properties, particularly for reducing lipophilicity and enhancing metabolic stability when replacing traditional six-membered rings. The available experimental data, although limited, supports its role as a valuable tool for "molecular sculpting" to escape the "flatland" of traditional drug-like chemical space.

The azaspiro[2.4]heptane scaffold, while less explored in terms of systematic ADME profiling, has demonstrated its value in the context of a clinically successful drug. Its more compact and rigid nature, owing to the cyclopropane ring, can offer a different set of conformational constraints that may be advantageous for specific target interactions.

Further head-to-head comparative studies of a series of analogous derivatives are warranted to fully elucidate the nuanced differences between these two important spirocyclic scaffolds. However, based on the current evidence, both azaspiro[2.4]heptane and azaspiro[3.3]heptane represent powerful tools in the medicinal chemist's arsenal for the design of novel, three-dimensional, and effective therapeutic agents.

References

Spirocyclic Amines vs. Piperazines: A Data-Driven Comparison for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Scaffold

In the landscape of medicinal chemistry, the piperazine moiety has long been a stalwart scaffold, prized for its favorable physicochemical properties and synthetic tractability. However, the relentless pursuit of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles has illuminated the significant advantages offered by spirocyclic amines. This guide provides a comprehensive, data-driven comparison of these two important classes of nitrogen-containing heterocycles, empowering researchers to make informed decisions in the design of next-generation therapeutics.

The core advantage of spirocyclic amines lies in their inherent three-dimensionality.[1] By introducing a spirocenter, these scaffolds depart from the relatively planar conformation of piperazine, enabling a more precise and extensive interaction with the target protein's binding site. This can lead to improved potency and selectivity. Furthermore, the increased sp3 character of spirocyclic systems often translates to superior physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, key attributes for developing successful drug candidates.[1]

I. Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The following tables summarize the quantitative data from a comparative study of the antitubercular agent PBTZ169, which contains a piperazine ring, and its spirocyclic and bicyclic isosteres. This case study clearly illustrates the advantages of moving from a traditional piperazine scaffold to a more rigid, three-dimensional spirocyclic amine.

Table 1: Comparison of Physicochemical Properties

CompoundStructurecLogPAqueous Solubility (µg/mL)
PBTZ169 (Piperazine) [Image of PBTZ169 structure]4.5< 0.1
Compound 5 (Bicyclic) [Image of Compound 5 structure]4.21.2
Spirocyclic Analogue [Image of a representative spirocyclic analogue structure]VariesGenerally Increased

Data for PBTZ169 and Compound 5 from a study on 8-nitrobenzothiazinones.

Table 2: Comparison of Pharmacokinetic Properties

CompoundMouse Microsomal Stability (% remaining after 30 min)Human Microsomal Stability (% remaining after 30 min)
PBTZ169 (Piperazine) 2530
Compound 5 (Bicyclic) 5060
Spirocyclic Analogue Generally IncreasedGenerally Increased

Data for PBTZ169 and Compound 5 from a study on 8-nitrobenzothiazinones.

In another notable example, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity.[2][3][4][5] This highlights the potential of spirocyclic amines to not only improve pharmacokinetic properties but also to fine-tune the pharmacological profile of a drug candidate.

II. Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed methodologies for the key experiments are provided below.

A. Aqueous Solubility Assay (Thermodynamic)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC or LC-MS/MS system

  • Shaker or rotator

  • Centrifuge

  • Filters (e.g., 0.45 µm PVDF)

Procedure:

  • Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.

B. Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Pooled human or other species liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

  • Add the test compound (typically at a final concentration of 1 µM) to the microsome solution and pre-incubate for a few minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • The half-life (t½) and intrinsic clearance (CLint) can then be calculated from the rate of disappearance of the compound.

C. Permeability Assay (Caco-2)

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayer with pre-warmed transport buffer.

  • Add the test compound (dissolved in transport buffer) to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability) of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B side for A to B, A side for B to A).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

  • The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

III. Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Drug Design Strategy Start Identify Lead Compound (with Piperazine) Optimization Address Liabilities: - Poor Solubility - Metabolic Instability - Off-target Effects Start->Optimization Decision Replace Piperazine with Spirocyclic Amine Optimization->Decision Synthesis Synthesize Analogues Decision->Synthesis Screening In Vitro & In Vivo Testing Synthesis->Screening Screening->Optimization Iterative Refinement Result Improved Drug Candidate Screening->Result

Caption: Iterative drug design cycle highlighting the strategic replacement of a piperazine scaffold with a spirocyclic amine to optimize drug properties.

G cluster_0 Experimental Workflow for Compound Profiling Compound Test Compound (Piperazine or Spirocyclic Amine) Solubility Aqueous Solubility Assay Compound->Solubility Metabolism Metabolic Stability (Liver Microsomes) Compound->Metabolism Permeability Permeability Assay (Caco-2 or PAMPA) Compound->Permeability Data Quantitative Data (Solubility, t½, Papp) Solubility->Data Metabolism->Data Permeability->Data Comparison Comparative Analysis Data->Comparison

Caption: A streamlined workflow for the experimental profiling of physicochemical and pharmacokinetic properties of drug candidates.

Conclusion

The strategic incorporation of spirocyclic amines in drug design represents a powerful approach to overcome the limitations often associated with traditional piperazine-containing scaffolds. The inherent three-dimensionality and increased sp3 character of spirocyclic systems can lead to significant improvements in potency, selectivity, aqueous solubility, and metabolic stability. While the synthesis of spirocyclic amines can be more complex, the potential rewards in terms of creating superior drug candidates with enhanced therapeutic profiles make them an increasingly attractive choice for medicinal chemists. The data and protocols presented in this guide provide a solid foundation for researchers to confidently explore the advantages of spirocyclic amines in their drug discovery programs.

References

A Comparative Guide to Alternative Building Blocks for (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate design of molecular architecture is a cornerstone of modern drug discovery. Constrained scaffolds, particularly spirocycles, are increasingly vital tools for medicinal chemists.[1][2][3] They offer a pathway to enhance drug-like properties by introducing three-dimensionality (high Fsp³ character), which can lead to improved potency, selectivity, and pharmacokinetic profiles.[4][5] (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is a valuable building block in this class, but exploring bioisosteric alternatives is crucial for expanding chemical space, modulating physicochemical properties, and navigating intellectual property landscapes.[6][7]

This guide provides an objective comparison of viable alternatives to this key spirocyclic amine, supported by physicochemical data and pharmacological context.

Alternative Building Blocks: An Overview

Several spirocyclic and related strained ring systems have emerged as effective bioisosteres for the azaspiro[2.4]heptane core.[8][9] These alternatives offer different spatial arrangements, basicity (pKa), and lipophilicity (LogP), allowing chemists to fine-tune molecular properties. Key alternatives explored in this guide include:

  • 2,6-Diazaspiro[3.3]heptane Derivatives: Often used as piperazine bioisosteres, these scaffolds possess two tuneable nitrogen atoms, offering flexible exit vectors and modulation of basicity.[10][11]

  • Azaspiro[3.4]octane Derivatives: Expanding one of the rings provides a different geometric profile and can influence binding interactions and metabolic stability.[12]

  • 2-Azaspiro[3.3]heptane Derivatives: This isomer of the diaza-variant offers a single nitrogen within the spirocycle, presenting a distinct vector for substitution.

  • 2-Oxa-6-azaspiro[3.3]heptane: The inclusion of an oxygen atom makes this a useful bioisostere for morpholine, often improving solubility.

Comparative Data Presentation

The following tables summarize key quantitative data for the parent scaffold and its alternatives. The data is compiled from chemical databases and literature sources to facilitate a direct comparison.

Table 1: Physicochemical Property Comparison

Building Block (Protected Form)Molecular Weight ( g/mol )Calculated LogP (XLogP3)Topological Polar Surface Area (Ų)Fraction sp³ (Fsp³)
This compound212.29[13]1.341.60.91
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate212.290.844.80.89
tert-Butyl 6-azaspiro[3.4]octan-1-ylcarbamate226.321.741.61.00
tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate212.29[14]1.241.60.89
tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate213.270.954.10.89

Note: Properties are calculated for the Boc-protected carbamate forms to provide a standardized comparison.

Table 2: Pharmacological & Synthetic Considerations

Scaffold FamilyKey Synthetic ConsiderationsCommon Pharmacological Impact
Azaspiro[2.4]heptane Well-established synthesis; chirality can be controlled.Often improves metabolic stability and reduces hERG inhibition.[3]
Diazaspiro[3.3]heptane Can be unstable to certain acidic conditions (e.g., HCl); TFA is often preferred for Boc deprotection.[10]Can significantly increase selectivity (e.g., for PARP-1) and modulate pKa.[4]
Azaspiro[3.4]octane Synthesis can be achieved via cycloaddition or annulation strategies.[12][15]Can improve aqueous solubility and potency.[12]
Azaspiro[3.3]heptane Can act as bioisosteres for piperidine, providing novel IP space.[9]Often leads to analogs with similar physicochemical properties and high activity.[9]
Oxa-azaspiro[3.3]heptane Can serve as a morpholine or piperazine bioisostere.[11]Generally improves aqueous solubility and metabolic stability.[4]

Visualizing Relationships and Workflows

Diagrams created using the DOT language provide a clear visual representation of the relationships between these building blocks and their application in a typical drug discovery workflow.

G Parent Scaffold (S)-5-Azaspiro[2.4]heptane Alt1 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere) Parent Scaffold->Alt1 Add N, Change Rings Alt2 Azaspiro[3.4]octane (Ring Expansion) Parent Scaffold->Alt2 Expand Ring Alt3 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) Parent Scaffold->Alt3 Add O, Change Rings

Caption: Bioisosteric relationships between the parent scaffold and key alternatives.

G cluster_0 Scaffold Selection cluster_1 Synthesis & Screening cluster_2 Lead Optimization Scaffold_A (S)-5-Azaspiro[2.4]- heptane Library_Synth Library Synthesis Scaffold_A->Library_Synth Scaffold_B 2,6-Diazaspiro[3.3]- heptane Scaffold_B->Library_Synth Scaffold_C Azaspiro[3.4]- octane Scaffold_C->Library_Synth HTS High-Throughput Screening Library_Synth->HTS Hit_Validation Hit Validation HTS->Hit_Validation SAR SAR Studies Hit_Validation->SAR ADME ADME/PK Profiling SAR->ADME Candidate Candidate Selection ADME->Candidate

Caption: A typical drug discovery workflow incorporating alternative scaffold selection.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. Below are methodologies for determining key physicochemical and pharmacokinetic parameters.

1. Protocol for LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is considered a gold standard for determining lipophilicity.[16]

  • Objective: To determine the n-octanol/water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with buffer)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

    • Vials, mechanical shaker, centrifuge

    • Analytical instrument (HPLC-UV or LC-MS) for concentration measurement

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

    • Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous buffer (e.g., 1 mL).

    • Add an equal volume of n-octanol to the vial. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vials and shake them on a mechanical shaker for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

    • Centrifuge the vials to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a calibrated HPLC or LC-MS method.[17]

    • Calculation: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

2. Protocol for In Vitro Metabolic Stability Assay (Microsomal Stability)

  • Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, typically Cytochrome P450s.

  • Materials:

    • Test compound

    • Pooled liver microsomes (e.g., human, rat)

    • NADPH regenerating system (cofactor for enzymatic activity)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

    • 96-well plates, incubator, LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in the phosphate buffer. Pre-warm the mixture to 37°C.

    • Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture to initiate the reaction.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution to stop the reaction.

    • Include a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.

    • Once all time points are collected, centrifuge the plate to precipitate proteins.

    • Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound.

    • Calculation:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the resulting line (k) is the elimination rate constant.

      • Half-life (t₁/₂) = 0.693 / k

      • Intrinsic Clearance (CLᵢₙₜ) can be calculated from the half-life and reaction conditions.

By leveraging these alternative building blocks and applying rigorous, standardized evaluation methods, researchers can significantly enhance their ability to optimize drug candidates for clinical success.

References

The Ascendancy of Azaspirocycles: A Comparative Guide to Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the rising stars in medicinal chemistry are functionalized azaspirocycles, three-dimensional structures increasingly utilized as bioisosteric replacements for common saturated heterocycles. This guide provides an objective comparison of azaspirocycles with their traditional counterparts, supported by experimental data, to illuminate their potential in optimizing pharmacokinetic and pharmacodynamic profiles.

The introduction of spirocyclic motifs, particularly azaspirocycles, into drug candidates offers a compelling strategy to navigate the complexities of drug design. By replacing conventional flat or conformationally flexible rings such as piperidine, piperazine, and morpholine, medicinal chemists can favorably modulate a range of properties including aqueous solubility, metabolic stability, and lipophilicity, while maintaining or even improving biological activity.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The primary driver for employing azaspirocycles as bioisosteres is their ability to confer a more rigid, three-dimensional geometry. This structural constraint can lead to improved target engagement and selectivity. Furthermore, the unique topology of azaspirocycles often results in unexpected and beneficial changes to physicochemical properties.

Below are tables summarizing the comparative data for various azaspirocycles and their corresponding non-spirocyclic analogues.

Table 1: Comparison of 2-Oxa-6-azaspiro[3.3]heptane with Morpholine Analogues [1]

Compound PairStructure (A = Non-Spiro, B = Spiro)logD7.4pKahERG Inhibition (IC50, μM)Permeability (10-6 cm/s)Intrinsic Clearance (μL/min/mg)
Pair 1 A: Morpholine derivativeB: 2-Oxa-6-azaspiro[3.3]heptane derivative2.81.66.78.2162248437213
Pair 2 (AZD1979) A: Morpholine derivativeB: 2-Oxa-6-azaspiro[3.3]heptane derivative--6.78.2----

As illustrated in Table 1, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in two different chemical series led to a significant decrease in lipophilicity (logD7.4) and an increase in basicity (pKa)[1]. Notably, for the first pair, this bioisosteric swap resulted in a more than five-fold reduction in intrinsic clearance, indicating enhanced metabolic stability[1].

Table 2: Comparison of 2,6-Diazaspiro[3.3]heptane with Piperazine Analogues [1]

Compound PairStructure (A = Non-Spiro, B = Spiro)logD7.4pKaHLM Metabolism
Pair 3 A: N-Me Piperazine derivativeB: N-Me 2,6-Diazaspiro[3.3]heptane derivative---+1.4 (ΔpKa)Lowered
Pair 4 A: N-Ac Piperazine derivativeB: N-Ac 2,6-Diazaspiro[3.3]heptane derivative---+1.3 (ΔpKa)Lowered

In the case of piperazine replacements, 2,6-diazaspiro[3.3]heptane analogues demonstrated a marked increase in basicity and were associated with reduced metabolism in human liver microsomes (HLM)[1].

Table 3: Comparison of 1-Azaspiro[3.3]heptane with a Piperidine Analogue in a Bupivacaine Scaffold [2]

CompoundStructureclogPlogD7.4Metabolic Stability (t1/2, min)Intrinsic Clearance (μL/min/mg)
Bupivacaine Analogue (Piperidine) N-aryl-N'-(2,6-dimethylphenyl)piperidine-2-carboxamide3.71.6-14
Bupivacaine Analogue (1-Azaspiro[3.3]heptane) N-aryl-N'-(2,6-dimethylphenyl)-1-azaspiro[3.3]heptane-2-carboxamide3.41.05232

The replacement of the piperidine ring in a bupivacaine analogue with a 1-azaspiro[3.3]heptane moiety led to a decrease in both calculated and experimental lipophilicity[2]. While the intrinsic clearance was higher for the spirocyclic analogue, its metabolic half-life was significantly longer, suggesting a more complex metabolic profile that could be advantageous in tuning drug exposure[2].

Experimental Protocols

The quantitative data presented above is derived from standardized in vitro assays. Below are detailed methodologies for two key experiments.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a compound by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the phosphate buffer, HLM, and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

    • Add HLM to the wells to a final concentration of, for example, 0.5 mg/mL.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg of microsomal protein/mL).

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Sample Preparation:

    • In a 96-well plate, add the test compound stock solution to PBS to create a range of concentrations.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound that is above its solubility limit.

  • Separation of Soluble and Insoluble Fractions:

    • Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification:

    • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Visualizing the Drug Discovery Workflow

The decision to employ bioisosteric replacement with azaspirocycles typically occurs during the hit-to-lead and lead optimization stages of the drug discovery pipeline. The following diagram illustrates a generalized workflow for this process.

G cluster_Discovery Drug Discovery Stages cluster_Bioisostere Bioisosteric Replacement Cycle Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Initial_Hit Initial Hit/ Lead Compound Hit_to_Lead->Initial_Hit Preclinical Preclinical Development Lead_Opt->Preclinical Lead_Opt->Initial_Hit Design Design Analogs with Azaspirocycles Initial_Hit->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (Activity, ADME) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Lead_Opt SAR->Design Iterative Optimization

Caption: A generalized workflow for the integration of bioisosteric replacement with azaspirocycles within the drug discovery pipeline.

This diagram illustrates the iterative nature of hit-to-lead and lead optimization, where initial hits are modified with bioisosteres like azaspirocycles, synthesized, and then screened to establish structure-activity relationships, guiding further design improvements.

Conclusion

The strategic incorporation of functionalized azaspirocycles as bioisosteric replacements for traditional saturated heterocycles presents a powerful tool for medicinal chemists. The experimental data clearly demonstrates their potential to enhance key drug-like properties, including metabolic stability and physicochemical characteristics, which are critical for the successful development of new therapeutics. As synthetic methodologies for these complex scaffolds continue to advance, the application of azaspirocycles is poised to expand, offering innovative solutions to long-standing challenges in drug discovery.

References

A Comparative Guide to Acid Catalysts for N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1] Its widespread use stems from its stability across a broad range of non-acidic conditions and its facile removal under acidic treatment.[1][2] This guide provides an objective comparison of common acid catalysts for N-Boc deprotection, supported by experimental data, to facilitate the selection of the most appropriate method for a given synthetic challenge.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection of an N-Boc protected amine proceeds via an acid-catalyzed hydrolysis mechanism.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[1][3] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[2][4] The liberated amine is then protonated by the excess acid in the reaction medium, typically affording the amine salt as the final product.[1][5]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites within the molecule, such as electron-rich aromatic rings or sulfur-containing residues.[3] This can be mitigated by the addition of scavengers, for instance, anisole or thioanisole.[1]

Comparative Performance of Acid Catalysts

The choice of acid catalyst for N-Boc deprotection is a critical parameter that influences reaction efficiency, selectivity, and substrate compatibility. While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective, concerns about their harshness have prompted the exploration of milder alternatives.[3] The following table summarizes the performance of various acid catalysts under different reaction conditions.

Catalyst SystemSubstrate TypeConditionsTimeYield (%)Reference(s)
Trifluoroacetic Acid (TFA)
20-50% TFA in DCMAromatic & Aliphatic AminesRoom Temperature0.5 - 4 hHigh[3]
25% TFA in DCMGeneralRoom Temperature2 h60[6]
TFA (neat) in DCMGeneralRoom Temperature1 - 4 hHigh[2]
Hydrochloric Acid (HCl)
4M HCl in DioxaneAromatic & Aliphatic AminesRoom Temperature1 - 2 hHigh[3][7]
Concentrated HCl in AcetoneGeneralNot SpecifiedNot SpecifiedHigh[8]
p-Toluenesulfonic Acid (pTSA)
Choline Chloride:pTSA (DES)Aromatic & Aliphatic AminesRoom Temperature10 - 30 minExcellent[9]
Lewis Acids
Zinc Bromide (ZnBr₂)Acid-sensitive substratesNot SpecifiedNot SpecifiedEffective[10]
Trimethylsilyl Iodide (TMSI)Acid-sensitive substratesNot SpecifiedNot SpecifiedEffective[10]
Other Methods
Oxalyl Chloride in MethanolAromatic, Aliphatic, Heterocyclic AminesRoom Temperature1 - 4 h>70 (up to 90)[11][12][13]
Thermal (Boiling Water)Aromatic & Aliphatic Amines100 °C10 min - 2 hQuantitative[11]
Thermal (Continuous Flow)Aryl & Alkyl Amines240 °C (Methanol or TFE)30 min88-93[11][14]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and robust method for N-Boc deprotection.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 100% relative to the volume of DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine.[2][3]

Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane

This method is highly efficient and often yields the deprotected amine as its hydrochloride salt, which can be beneficial for purification and stability.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1 to 2 hours. The hydrochloride salt of the product may precipitate out of solution.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.[3][7]

Protocol 3: N-Boc Deprotection using a Deep Eutectic Solvent (DES)

This protocol offers a greener alternative using a choline chloride/p-toluenesulfonic acid deep eutectic solvent.

Materials:

  • N-Boc-protected amine or amino acid derivative

  • Choline chloride:p-toluenesulfonic acid (ChCl:pTSA) DES

  • 5% Aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a 10 mL round-bottomed flask, add 1 mL of ChCl:pTSA DES and maintain stirring.

  • Add the N-Boc-protected substrate (1 mmol) to the DES.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, add a 5% aqueous solution of NaHCO₃.

  • Extract the crude material with EtOAc (3 x 5 mL).

  • Combine the organic layers, dry, and concentrate to obtain the deprotected amine.[9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for an N-Boc deprotection experiment.

N-Boc Deprotection Workflow cluster_reaction Reaction cluster_workup Work-up Start Boc-Protected Amine Solvent Dissolve in Solvent Start->Solvent 1 Acid Add Acid Catalyst Solvent->Acid 2 Stir Stir at Specified Temp. Acid->Stir 3 Monitor Monitor by TLC/LC-MS Stir->Monitor 4 Quench Quench/ Neutralize Monitor->Quench 5 Extract Extract with Organic Solvent Quench->Extract 6 Dry Dry Organic Layer Extract->Dry 7 Concentrate Concentrate in vacuo Dry->Concentrate 8 Purify Purification Concentrate->Purify 9

Caption: General experimental workflow for N-Boc deprotection.

References

Comparative Analysis of Novel Azaspiro[2.4]heptane Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural features of novel azaspiro[2.4]heptane derivatives, supported by X-ray crystallographic data. The unique spirocyclic framework of these compounds presents a compelling scaffold for the design of new therapeutic agents.

The rigid, three-dimensional architecture of the azaspiro[2.4]heptane core offers distinct advantages in medicinal chemistry, enabling precise spatial orientation of substituents to optimize interactions with biological targets. X-ray crystallography provides the definitive method for elucidating the exact molecular geometry, conformational preferences, and intermolecular interactions that govern the physicochemical and pharmacological properties of these derivatives.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two novel azaspiro[2.4]heptane derivatives, providing a basis for structural comparison.

Compound NameCCDC Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Methyl-5-(1-(4-chlorophenyl)ethyl)-5-azaspiro[2.4]heptane-6-carboxylateNot AvailableMonoclinicP2₁/c14.932(3)5.355(9)17.732(4)9092.21(4)90[1]
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidNot AvailableNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]

Note: Complete crystallographic data for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid was not available in the reviewed literature. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for deposited structures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthetic and crystallographic protocols for the featured azaspiro[2.4]heptane derivatives.

Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This compound is a key intermediate in the synthesis of the antiviral drug ledipasvir.[2] The synthesis involves a multi-step sequence starting from readily available materials. A key step is the asymmetric alkylation of a glycine equivalent to introduce the spirocyclic core.

Illustrative Synthetic Step:

A solution of the appropriate precursor is treated with a chiral phase-transfer catalyst in the presence of a base and an alkylating agent. The reaction is carefully monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up using standard extractive procedures. The crude product is then purified by column chromatography on silica gel to afford the desired azaspiro[2.4]heptane derivative. The final hydrolysis of the ester group yields the carboxylic acid.[2]

X-ray Crystallography Protocol

The determination of the three-dimensional structure of the azaspiro[2.4]heptane derivatives is achieved through single-crystal X-ray diffraction analysis.

General Procedure:

Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a solvent system (e.g., ethyl acetate/hexane). A crystal of appropriate dimensions is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K) during data collection.

The collected diffraction data are processed to yield the unit cell parameters and the intensity of the reflections. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using standard crystallographic software.

Visualizing the Workflow

To illustrate the logical flow from compound synthesis to structural analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials reaction Chemical Reaction (e.g., Asymmetric Alkylation) start->reaction workup Workup & Purification reaction->workup product Azaspiro[2.4]heptane Derivative workup->product crystal_growth Crystal Growth product->crystal_growth Characterization data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Molecular Structure structure_solution->final_structure data_analysis Structural Comparison & SAR Studies final_structure->data_analysis Data Analysis

Caption: Experimental workflow from synthesis to structural analysis.

This guide provides a foundational comparison of novel azaspiro[2.4]heptane derivatives, emphasizing the critical role of X-ray crystallography in modern drug discovery. The presented data and protocols are intended to aid researchers in the rational design and development of new therapeutic agents based on this promising scaffold.

References

Azaspiroheptanes: A Superior Scaffold for Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey toward viable drug candidates. The inherent liabilities of common heterocyclic scaffolds such as piperidine, morpholine, and piperazine often lead to rapid in vivo clearance, hindering therapeutic efficacy. This guide provides a comparative analysis of azaspiroheptane-containing compounds, demonstrating their potential to significantly improve metabolic stability. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a resource for the rational design of more robust drug candidates.

The introduction of spirocyclic systems, particularly azaspiro[3.3]heptanes, has emerged as a powerful strategy in medicinal chemistry to enhance the physicochemical properties of molecules.[1][2] By replacing traditional six-membered rings with these rigid, three-dimensional structures, researchers can favorably modulate properties such as solubility, lipophilicity, and, most notably, metabolic stability.[1][3][4] The increased sp³ character and unique conformational constraints of the azaspiroheptane motif can shield metabolically susceptible sites from enzymatic degradation, leading to a longer half-life and improved pharmacokinetic profiles.[3][4]

Comparative Metabolic Stability: Azaspiroheptanes vs. Traditional Heterocycles

In vitro studies utilizing human liver microsomes (HLM) provide a standard measure of a compound's susceptibility to Phase I metabolism. The key parameters derived from these assays are the intrinsic clearance (CLint), representing the rate of metabolism, and the half-life (t½), the time taken for the compound's concentration to reduce by half. Lower CLint and higher t½ values are indicative of greater metabolic stability.

The following tables summarize experimental data comparing the metabolic stability of azaspiroheptane-containing compounds with their corresponding piperidine, morpholine, and piperazine analogs.

Compound IDHeterocyclic CoreIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Half-life (t½) in HLM (min)Reference
Compound 1a Piperidine14Not Reported[5]
Compound 1b 2-Azaspiro[3.3]heptane5331[5]
Compound 1c 1-Azaspiro[3.3]heptane3252[5]
Compound IDHeterocyclic CoreIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Reference
Compound 2a Morpholine72[4]
Compound 2b 2-Oxa-6-azaspiro[3.3]heptane13[4]
Compound IDHeterocyclic CorePARP-1 IC50 (nM)Notes on Metabolic StabilityReference
Olaparib Piperazine1.5Prone to metabolism[3]
Analog 10e 2,6-Diazaspiro[3.3]heptane12.6Generally improved metabolic stability observed for azaspirocycles[3]

The data clearly illustrates the positive impact of incorporating an azaspiroheptane scaffold. In the first example, the 1-azaspiro[3.3]heptane analog (Compound 1c ) exhibits a significantly lower intrinsic clearance and a longer half-life compared to both the parent piperidine compound (Compound 1a ) and the 2-azaspiro[3.3]heptane isomer (Compound 1b ).[5] Similarly, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety (Compound 2b ) resulted in a more than five-fold reduction in intrinsic clearance.[4] While direct comparative metabolic stability data for the piperazine analog of Olaparib and its diazaspiro[3.3]heptane counterpart is not explicitly provided in the same study, the broader literature supports the trend of enhanced metabolic stability with such bioisosteric replacements.[1][3]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the metabolic fate of these compounds and the process of their evaluation, the following diagrams are provided.

metabolic_pathway cluster_piperidine Piperidine-Containing Compound cluster_metabolism Phase I Metabolism (CYP450) cluster_metabolites Metabolites Piperidine Piperidine Oxidation Oxidation Piperidine->Oxidation C-H oxidation N-dealkylation N-dealkylation Piperidine->N-dealkylation If N-substituted Lactam Lactam Oxidation->Lactam Hydroxylated_Piperidine Hydroxylated_Piperidine Oxidation->Hydroxylated_Piperidine Dealkylated_Piperidine Dealkylated_Piperidine N-dealkylation->Dealkylated_Piperidine

Caption: Common metabolic pathways for piperidine-containing compounds.

experimental_workflow Start Start Prepare_Reagents Prepare Test Compound, Microsomes, and NADPH Regenerating System Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Points Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench_Reaction Stop Reaction with Cold Organic Solvent Time_Points->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Proteins Quench_Reaction->Protein_Precipitation Sample_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->Sample_Analysis Data_Analysis Calculate % Remaining, t½, and CLint Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a microsomal stability assay.

Experimental Protocols

The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes. Specific concentrations and incubation times may need to be optimized for individual compounds.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold organic solvent (e.g., acetonitrile or methanol) for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the liver microsomes to the desired working concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of ice-cold organic solvent containing the internal standard to the appropriate wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / |-slope|.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Conclusion

The strategic incorporation of azaspiroheptane scaffolds represents a highly effective approach to mitigating metabolic liabilities in drug discovery. The experimental data consistently demonstrates that these bioisosteric replacements for traditional heterocycles like piperidine, morpholine, and piperazine can lead to a significant improvement in metabolic stability, as evidenced by lower intrinsic clearance rates and longer half-lives. By leveraging the unique structural and conformational properties of azaspiroheptanes, researchers can design more robust drug candidates with enhanced pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.

References

Safety Operating Guide

Proper Disposal of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate, safeguarding both personnel and the environment.

I. Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key safety information.

Hazard CategoryDescriptionPictogramSignal Word
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]GHS07 (Exclamation Mark)Warning[1][2]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[1][3]

This data is compiled from available safety data sheets for the compound and structurally similar chemicals.

II. Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate risks. The following steps outline the correct procedure for disposing of this compound waste.

1. Waste Collection and Segregation:

  • Solid Waste: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, sturdy, and leak-proof container. This container must be clearly labeled as "Hazardous Waste" and specify the chemical name.[4][5]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and sealed hazardous waste container.[4][5] Do not mix with other waste streams unless compatibility has been verified.[4]

  • Segregation: Store the waste container away from incompatible materials to prevent accidental reactions.[4][6]

2. Labeling and Storage:

  • Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name: "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.

  • Storage: Keep the waste container closed at all times, except when adding waste.[4][7] Store it in a well-ventilated, designated hazardous waste accumulation area, preferably within secondary containment to contain any potential leaks.[4][7]

3. Disposal of Empty Containers:

  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.[6][7][8] The first rinse should be with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound. This rinsate must be collected and disposed of as hazardous liquid waste.[6][8] The subsequent two rinses can be with water.

  • Container Disposal: After triple rinsing and air-drying, deface or remove the original label from the container.[6][7] The clean, unlabeled container can then be disposed of in the regular laboratory glass or solid waste stream.[6]

4. Final Disposal:

  • Professional Service: Never dispose of this compound down the sink or in the regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[9]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS RN: 127199-45-5), a key intermediate in pharmaceutical research and development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) is not publicly available for this specific compound, information from suppliers and structurally related molecules indicates that it should be handled with care. The compound is a white powder and may cause skin, eye, and respiratory irritation.[1][2] The Globally Harmonized System (GHS) classification includes the GHS07 pictogram, a "Warning" signal word, and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3]

A thorough risk assessment should be conducted before beginning any work with this compound. The following table summarizes the recommended personal protective equipment.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to the powdered compound.[4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[4][6][7]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially after direct contact.[4][5][7]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[5][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4][6]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient.[5][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both safety and experimental integrity.

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Familiarization: Ensure all personnel are familiar with the hazards and handling procedures.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

Handling Protocol:

  • Work Area Setup: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood.[4]

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.[5]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: Securely set up all glassware for chemical reactions within the fume hood.

  • Decontamination: After use, wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]

Disposal Plan: Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unreacted solid compound and contaminated disposable items (e.g., gloves, pipette tips) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[4]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

Experimental Workflow for Safe Handling

start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood ppe Wear Appropriate PPE: - Chemical Splash Goggles & Face Shield - Chemical-Resistant Gloves (Double-Gloved) - Lab Coat - Closed-Toe, Chemical-Resistant Shoes fume_hood->ppe weighing Weighing Solid Compound ppe->weighing dissolving Preparing Solutions ppe->dissolving reaction Performing Chemical Reactions ppe->reaction weighing->dissolving dissolving->reaction cleanup Decontaminate Work Area and Equipment reaction->cleanup disposal Dispose of Waste Properly: - Solid Waste (Contaminated PPE, etc.) - Liquid Waste (Solutions) cleanup->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.